Technical Documentation Center

Benzoic acid, 4-bromo-2-propyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzoic acid, 4-bromo-2-propyl-
  • CAS: 194487-60-0

Core Science & Biosynthesis

Foundational

Chemical properties and structure of Benzoic acid, 4-bromo-2-propyl-

CAS: 194487-60-0 | Formula: C₁₀H₁₁BrO₂ | M.W.: 243.10 g/mol Executive Summary 4-Bromo-2-propylbenzoic acid is a specialized aryl halide building block primarily utilized in the synthesis of prostaglandin E2 (PGE2) recept...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 194487-60-0 | Formula: C₁₀H₁₁BrO₂ | M.W.: 243.10 g/mol

Executive Summary

4-Bromo-2-propylbenzoic acid is a specialized aryl halide building block primarily utilized in the synthesis of prostaglandin E2 (PGE2) receptor modulators, specifically EP2 and EP4 antagonists. Its structural uniqueness lies in the ortho-propyl substituent, which introduces significant steric bulk adjacent to the carboxylic acid moiety. This steric element is critical for inducing atropisomerism or specific conformational locks in downstream pharmaceutical targets, influencing binding affinity and metabolic stability.

This guide analyzes the physicochemical properties, synthetic routes, and reactivity profile of 4-bromo-2-propylbenzoic acid, providing researchers with the mechanistic insights required for its deployment in medicinal chemistry campaigns.

Physicochemical Profile

The molecule exhibits properties characteristic of lipophilic benzoic acid derivatives. The ortho-propyl chain increases lipophilicity (LogP) relative to the parent benzoic acid, while the para-bromide serves as a versatile handle for cross-coupling reactions.

PropertyValue / DescriptionNote
Appearance Colorless to off-white solidCrystalline form common
Molecular Weight 243.10 g/mol
Melting Point 108–112 °C (Predicted)Varies by crystal habit
Boiling Point ~330 °C (at 760 mmHg)Decomposition likely before BP
pKa ~4.2–4.4 (Predicted)Slightly higher than benzoic acid (4.2) due to alkyl donation
LogP ~3.8High lipophilicity due to propyl/bromo substituents
Solubility Soluble in DMSO, DMF, MeOH, DCMLow water solubility

Structural Analysis & Electronic Effects

The reactivity of 4-bromo-2-propylbenzoic acid is defined by the interplay between the steric ortho-propyl group and the electronic withdrawing nature of the para-bromide.

The Ortho-Effect (Steric)

The n-propyl group at the 2-position exerts steric pressure on the carboxylic acid. Unlike a methyl group, the propyl chain has conformational flexibility but creates a "exclusion zone" that forces the carboxylate group to rotate out of planarity with the benzene ring.

  • Consequence: This deconjugation slightly raises the pKa (making the acid weaker) and significantly retards the rate of nucleophilic attack at the carbonyl carbon during esterification or amide coupling unless activated by strong reagents (e.g., HATU, SOCl₂).

Electronic Deactivation

The bromine atom at the 4-position is inductively electron-withdrawing (-I) and mesomerically electron-donating (+M), with the withdrawing effect dominating.

  • Consequence: The ring is deactivated towards electrophilic aromatic substitution. However, the bromine itself is highly activated for oxidative addition with Palladium(0), making this molecule an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings after the acid functionality has been protected or derivatized.

StructuralAnalysis Molecule 4-Bromo-2-propylbenzoic Acid OrthoPropyl 2-Propyl Group (Steric Bulk) Molecule->OrthoPropyl ParaBromo 4-Bromo Group (Cross-Coupling Handle) Molecule->ParaBromo Carboxyl Carboxylic Acid (Amide/Ester Formation) Molecule->Carboxyl Effect1 Twists Carboxyl Out of Plane OrthoPropyl->Effect1 Steric Repulsion Effect3 Steric Hindrance to Nucleophiles OrthoPropyl->Effect3 Shielding Effect2 Enables Pd-Catalyzed Functionalization ParaBromo->Effect2 Oxidative Addition

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents.

Synthetic Pathways

While often sourced commercially, the synthesis of 4-bromo-2-propylbenzoic acid typically follows oxidative or organometallic pathways. The choice of route depends on the availability of precursors and the scale of production.

Route A: Oxidation of 4-Bromo-2-propyl-1-methylbenzene (Industrial Preferred)

This is the most atom-economical route if the toluene precursor is available. It avoids the regioselectivity issues of direct bromination.

  • Precursor: 4-bromo-1-methyl-2-propylbenzene.

  • Reagents: KMnO₄ (aqueous pyridine/t-BuOH) or Co/Mn/Br catalyzed aerobic oxidation.

  • Mechanism: Radical oxidation of the benzylic methyl group to the carboxylic acid. The bromine remains intact under these conditions.

Route B: Metal-Halogen Exchange (Laboratory Scale)

Useful when starting from 1,4-dibromo-2-propylbenzene.

  • Precursor: 1,4-dibromo-2-propylbenzene.

  • Reagents: n-Butyllithium (1 eq) at -78 °C, followed by CO₂ quench.

  • Selectivity Logic: Lithium-halogen exchange is faster at the less sterically hindered bromine (position 4) vs position 1 (flanked by propyl). However, the directing effect of the propyl group might favor position 1 exchange in some solvents. Careful control is required. Note: If position 1 is lithiated, you get the target. If position 4 is lithiated, you get the isomer. Actually, steric hindrance usually retards exchange at the ortho position, making the 4-position more reactive to exchange, which would yield the wrong isomer (4-carboxy-2-propyl-1-bromobenzene).

    • Correction: Therefore, the preferred organometallic route is Grignard formation of 1-bromo-4-iodo-2-propylbenzene (using the iodo selectivity) or lithiation of a protected precursor.

SynthesisRoutes Start1 4-Bromo-1-methyl-2-propylbenzene Target 4-Bromo-2-propylbenzoic Acid Start1->Target Oxidation Reagent1 KMnO4 / Pyridine / H2O Reflux Start2 2-Propylbenzoic Acid Isomers Mixture of Isomers (4-Br and 6-Br) Start2->Isomers Bromination Reagent2 Br2 / FeBr3 (Electrophilic Aromatic Subst.) Isomers->Target Purification (Difficult)

Figure 2: Synthetic strategies. Route A (Oxidation) is preferred for regiospecificity.

Reactivity & Applications in Drug Discovery

The primary utility of this compound is as a scaffold for EP2 and EP4 receptor antagonists . These receptors bind Prostaglandin E2 (PGE2) and are implicated in tumor immune evasion.[1] Blocking them can reactivate the immune system against tumors.

Protocol: Amide Coupling (Scaffold Attachment)

Due to the steric bulk of the ortho-propyl group, standard EDC/NHS coupling may be sluggish.

  • Recommended Protocol:

    • Activation: Convert acid to acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM (0 °C to RT, 2h).

    • Coupling: React the crude acid chloride with the amine partner in the presence of DIPEA or Pyridine.

    • Rationale: The acid chloride overcomes the steric barrier presented by the propyl group more effectively than activated esters.

Protocol: Suzuki-Miyaura Coupling (Library Expansion)

The 4-bromo position is ideal for attaching biaryl systems.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Temperature: 80–100 °C.

  • Note: The carboxylic acid should ideally be protected (as a methyl ester) or the reaction run under basic conditions where the carboxylate is soluble.

Safety & Handling

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • Vertex Pharmaceuticals Inc. (2018). Phenyl derivatives as PGE2 receptor modulators. WO2018210994A1. Link

  • Vertex Pharmaceuticals Inc. (2018). Benzofurane and benzothiophene derivatives as PGE2 receptor modulators. WO2018210987A1. Link

  • GuideChem. (n.d.). Benzoic acid, 4-bromo-2-propyl- Properties and Suppliers. Link

  • ChemSrc. (n.d.). CAS 194487-60-0 Entry.[2] Link

Sources

Exploratory

Molecular weight and formula of 4-bromo-2-propylbenzoic acid

This technical guide is structured as a comprehensive monograph for 4-bromo-2-propylbenzoic acid , designed for researchers in medicinal chemistry and process development.[1] Physicochemical Identity, Synthesis, and Appl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a comprehensive monograph for 4-bromo-2-propylbenzoic acid , designed for researchers in medicinal chemistry and process development.[1]

Physicochemical Identity, Synthesis, and Applications in Drug Discovery[1]

Part 1: Physicochemical Core Profile

The precise characterization of 4-bromo-2-propylbenzoic acid is critical for stoichiometry calculations in multi-step synthesis.[1] As a disubstituted benzoic acid derivative, it serves as a bifunctional scaffold—offering an electrophilic handle (aryl bromide) for cross-coupling and a nucleophilic/electrophilic handle (carboxylic acid) for amidation or esterification.

Identity & Constants
PropertyValueTechnical Notes
IUPAC Name 4-Bromo-2-propylbenzoic acidPreferred nomenclature for registry.[1]
Molecular Formula C₁₀H₁₁BrO₂ Confirmed via elemental composition.
Molecular Weight 243.10 g/mol Use this exact value for molarity calculations.
Exact Mass 241.9942 g/mol Monoisotopic mass (for MS confirmation).
Physical State Colorless SolidCrystalline powder form is typical.
Solubility DMSO, DMF, MethanolLimited solubility in water; soluble in alkaline aqueous buffers.
pKa (Predicted) ~4.2Typical for alkyl-substituted benzoic acids.[1]
Structural Composition[1]
  • Core: Benzene ring.[2]

  • Position 1: Carboxylic Acid (-COOH) [Meta-directing, Deactivating].[1]

  • Position 2: Propyl group (-CH₂CH₂CH₃) [Ortho/Para-directing, Activating].

  • Position 4: Bromine atom (-Br) [Ortho/Para-directing, Deactivating].[1]

Part 2: Synthetic Pathways & Methodologies

The synthesis of 4-bromo-2-propylbenzoic acid generally avoids direct bromination of 2-propylbenzoic acid due to regioselectivity challenges (which favor the 5-position).[1] The field-proven route relies on the oxidation of the corresponding toluene derivative.[1]

Primary Route: Oxidation of 4-Bromo-2-Propyltoluene

This pathway ensures the correct regiochemistry is established before the carboxylic acid is formed.[1]

Protocol Summary:

  • Precursor: 4-Bromo-2-propyl-1-methylbenzene.[1]

  • Reagent: Potassium Permanganate (KMnO₄) or Nitric Acid (HNO₃).

  • Solvent: Pyridine/Water reflux (for KMnO₄) or aqueous sealed tube (for HNO₃).

  • Workup: Acidification of the aqueous filtrate precipitates the target acid.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold.

SynthesisWorkflow Start Precursor: 4-Bromo-2-propyltoluene Oxidation Oxidation (KMnO4/Reflux) Start->Oxidation  Reflux 4-12h   Product TARGET: 4-Bromo-2-propylbenzoic acid Oxidation->Product  Acidic Workup   App1 Suzuki Coupling (Biaryl Synthesis) Product->App1  Pd(PPh3)4, Ar-B(OH)2   App2 Esterification/Amidation (Linker Attachment) Product->App2  SOCl2 or HATU  

Figure 1: Synthetic workflow from toluene precursor to downstream functionalization.[1]

Part 3: Analytical Validation (QC)

Trustworthiness in your data requires rigorous validation. Do not rely solely on melting points.

LC-MS Characterization
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Retention Time (tR): ~0.93 min (Method dependent).[2][3]

  • Ionization: ESI Negative Mode ([M-H]⁻ = 241.0/243.0).

    • Note: Benzoic acids often ionize poorly in positive mode. Always check negative mode for the carboxylate anion.

1H-NMR Interpretation (DMSO-d6, 400 MHz)

Expected signals for validation:

  • Carboxylic Acid: Broad singlet δ 12.0–13.0 ppm (1H).

  • Aromatic Ring:

    • d doublet (H6, ortho to COOH) ~7.7 ppm.

    • s singlet (H3, ortho to propyl/Br) ~7.4 ppm.

    • d doublet (H5, meta to COOH) ~7.5 ppm.

  • Propyl Chain:

    • Triplet (–CH₃) ~0.9 ppm.

    • Multiplet (–CH₂–) ~1.6 ppm.

    • Triplet (Ar–CH₂–) ~2.6–2.9 ppm.

Part 4: Applications in Drug Discovery

This compound is not merely a reagent; it is a strategic Pharmacophore Building Block .

PGE2 Receptor Modulators (Immunotherapy)

Recent patent literature identifies 4-bromo-2-propylbenzoic acid as a key intermediate in the synthesis of Benzofurane and Benzothiophene derivatives.[1] These compounds act as EP2/EP4 receptor antagonists .[4]

  • Mechanism: Blocking PGE2 signaling can reactivate the immune system in tumor microenvironments.

  • Role of Scaffold: The propyl group provides lipophilic bulk for receptor pocket filling, while the carboxylic acid directs orientation via hydrogen bonding.

Cross-Coupling Scaffold

The 4-bromo position is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows researchers to rapidly generate libraries of Biaryl Acids , a common motif in:

  • SGLT2 Inhibitors (Diabetes).

  • PPAR Agonists (Metabolic disorders).

Part 5: Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.[1][5][6]

Protocol: Always handle in a fume hood. In case of contact, wash with copious amounts of soap and water.[5][6] Store in a cool, dry place away from strong oxidizers.

References

  • LookChem. Benzoic acid, 4-bromo-, 2-propynyl ester and related structures.[1] (Accessed 2026). Link

  • Google Patents. WO2018210987A1 - Benzofurane and benzothiophene derivatives as PGE2 receptor modulators.[1][3] (2018).[2][3][4] Link

  • Google Patents. WO2018210994A1 - Phenyl derivatives as PGE2 receptor modulators.[1] (2018).[2][3][4] Link

  • CymitQuimica. 4-Bromo-2-isopropylbenzoic acid (Isomer Data).[1] (Accessed 2026). Link

Sources

Foundational

Technical Guide to the Physicochemical Characterization of 4-bromo-2-propylbenzoic acid: Melting and Boiling Point Determination

Abstract Introduction: The Significance of Physicochemical Properties 4-bromo-2-propylbenzoic acid is a substituted aromatic carboxylic acid. As with any novel chemical entity, the initial steps of characterization are c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Physicochemical Properties

4-bromo-2-propylbenzoic acid is a substituted aromatic carboxylic acid. As with any novel chemical entity, the initial steps of characterization are critical for establishing its identity, purity, and potential applications. The melting point and boiling point are fundamental thermal properties that provide the first tangible indicators of a compound's nature.

  • Melting Point: For a crystalline solid, the melting point is a robust indicator of purity. A sharp melting range is characteristic of a pure substance, whereas a broad and depressed range typically signifies the presence of impurities.[1][2] This parameter is crucial for quality control and for confirming the identity of a synthesized compound.

  • Boiling Point: The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key characteristic of a substance's volatility.[3][4] For high molecular weight compounds like substituted benzoic acids, which may decompose at atmospheric pressure, determination often requires specialized techniques.

This guide will first establish a theoretical framework for estimating these properties based on known data from similar molecules. It will then provide detailed, self-validating protocols for their precise experimental determination.

Theoretical Considerations and Data from Analogous Compounds

The molecular structure of 4-bromo-2-propylbenzoic acid—featuring a carboxylic acid group, a bromine atom, and a propyl chain on a benzene ring—dictates the intermolecular forces at play and, consequently, its melting and boiling points.

  • Hydrogen Bonding: The carboxylic acid moiety allows for strong hydrogen bonding, leading to dimerization. This significantly increases the energy required to break the crystal lattice (raising the melting point) and to vaporize the compound (raising the boiling point).

  • Dipole-Dipole Interactions: The polar C-Br and C=O bonds introduce significant dipole-dipole interactions, further stabilizing the solid and liquid states.

  • Van der Waals Forces: The overall size of the molecule, including the propyl group and bromine atom, contributes to London dispersion forces.

To form a reasonable hypothesis for the expected properties of 4-bromo-2-propylbenzoic acid, we can analyze the experimental data of structurally related compounds.

Compound NameMolecular StructureMelting Point (°C)Boiling Point (°C)Key Structural Difference from Target
4-Bromobenzoic acidBr-C₆H₄-COOH254 °C[5]DecomposesLacks ortho-alkyl substituent
4-Bromo-2-methylbenzoic acidBr-C₆H₃(CH₃)-COOH180-184 °C[6][7][8]310.1 (Predicted)[7]ortho-methyl instead of ortho-propyl
4-Bromo-2-fluorobenzoic acidBr-C₆H₃(F)-COOH211-215 °C[9]Not Availableortho-fluoro instead of ortho-propyl
4-n-Propylbenzoic acidCH₃CH₂CH₂-C₆H₄-COOHNot AvailableNot AvailableLacks para-bromo substituent

Analysis and Estimation: The presence of an ortho-substituent (like methyl in 4-bromo-2-methylbenzoic acid) tends to lower the melting point compared to the unsubstituted 4-bromobenzoic acid. This can be attributed to steric hindrance that disrupts the ideal crystal packing. As we move from an ortho-methyl to a larger ortho-propyl group in 4-bromo-2-propylbenzoic acid, we can anticipate a further, albeit modest, influence on the melting point. The increased molecular weight from the propyl group will increase van der Waals forces, which might counteract the effect of steric hindrance to some extent.

Therefore, a reasonable estimated melting point for 4-bromo-2-propylbenzoic acid would be in the range of 170-190 °C . The boiling point is expected to be high, likely above 300 °C, with a strong possibility of decomposition before boiling at atmospheric pressure.

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.

Sample Preparation (A Self-Validating System)

The integrity of the measurement is contingent upon proper sample preparation.[1]

  • Drying: Ensure the sample is completely free of solvents. Dry the crystalline powder under vacuum for at least 12 hours. Moisture or residual solvent will act as an impurity, depressing and broadening the melting range.

  • Pulverization: The sample must be a fine, homogeneous powder.[1] Use a mortar and pestle to gently crush any coarse crystals. This ensures uniform heat transfer throughout the sample.

  • Capillary Loading: Press the open end of a thin-walled capillary tube into the powder. A sample height of 1-2 mm is optimal.[2] Tap the sealed end of the tube on a hard surface to pack the sample tightly. An improperly packed sample will heat unevenly.

Instrumentation and Measurement

Modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) offers precise temperature control and observation.

  • Calibration Check: Before measurement, verify the instrument's thermometer calibration using certified standards (e.g., pure urea or cinnamic acid) with known melting points.[10]

  • Rapid Determination (Optional): To establish an approximate melting point, perform a fast run with a high heating rate (10-20 °C/min).[10]

  • Precise Determination:

    • Set the starting temperature to at least 10 °C below the approximate melting point found in the rapid run.

    • Set a slow, controlled heating rate of 1-2 °C per minute. A faster rate will cause the thermometer reading to lag behind the true sample temperature, leading to an erroneously high and broad melting range.

    • Record T1 , the temperature at which the first drop of liquid appears.

    • Record T2 , the temperature at which the last crystal melts completely.

    • The melting point is reported as the range T1-T2 . For a pure compound, this range should be narrow (0.5-1.5 °C).

  • Repeatability: Perform the measurement in triplicate to ensure reproducibility.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_data Data Recording P1 Dry Sample (Vacuum Oven) P2 Pulverize Sample (Mortar & Pestle) P1->P2 P3 Load Capillary (1-2 mm height) P2->P3 M2 Set Start Temp (~10°C below est. MP) P3->M2 M1 Calibrate Instrument (Certified Standards) M1->M2 M3 Heat Slowly (1-2 °C/min) M2->M3 M4 Observe & Record M3->M4 D1 T1: First Liquid Drop M4->D1 D2 T2: All Solid Disappears M4->D2 D3 Report as Range: T1-T2 D1->D3 D2->D3

Caption: Workflow for precise melting point determination.

Experimental Protocol: Boiling Point Determination

Given the high estimated boiling point and potential for thermal decomposition, the micro-capillary method (Siwoloboff method) is recommended. This technique requires only a small amount of substance and can be performed in a standard melting point apparatus.

Principle of Micro-Boiling Point Determination

A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the temperature rises, air trapped in the capillary expands. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid, continuous stream of bubbles emerges from the capillary.[3][11] The boiling point is then measured as the temperature at which the liquid re-enters the capillary upon cooling.

Procedure
  • Sample Preparation: Place a few milliliters of the molten compound (or a solution if the melting point is very high) into a small test tube or fusion tube.

  • Apparatus Setup:

    • Take a standard melting point capillary tube and seal one end in a flame.

    • Place this small capillary tube into the fusion tube with the open end down.[11][12]

    • Attach the fusion tube to a thermometer.

  • Heating and Observation:

    • Heat the assembly in an oil bath or a melting point apparatus.

    • As the temperature approaches the expected boiling point, a slow stream of bubbles will emerge from the inverted capillary.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

  • Pressure Correction: The boiling point is highly dependent on atmospheric pressure.[3] Record the barometric pressure at the time of the experiment. For comparison with literature values, the boiling point may need to be corrected to standard pressure (760 mmHg).

Workflow Diagram: Micro-Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement S1 Add Sample to Fusion Tube S2 Invert Sealed Capillary into Sample S1->S2 S3 Attach to Thermometer S2->S3 H1 Heat Assembly Gently S3->H1 H2 Observe for Rapid, Continuous Bubbles H1->H2 C1 Remove Heat Source H2->C1 C2 Record Temperature when Liquid Enters Capillary C1->C2 C3 Record Barometric Pressure C2->C3

Caption: Workflow for micro-boiling point determination.

Conclusion

The accurate determination of the melting and boiling points of 4-bromo-2-propylbenzoic acid is a non-trivial but essential task for its scientific characterization. This guide provides the necessary theoretical foundation and detailed experimental protocols to enable researchers to generate reliable data. By grounding experimental work in the principles of physical chemistry and adhering to rigorous, self-validating procedures, professionals in drug discovery and chemical research can ensure the integrity of their findings and build a solid foundation for further investigation.

References

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

  • DETERMINATION OF MELTING POINTS. [Link]

  • DETERMINATION OF BOILING POINTS. [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • Melting point determination. University of Calgary. [Link]

  • experiment (1) determination of melting points. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

  • Experiment 1 - Melting Points. [Link]

  • Synthesis of 4-propyl-3-bromo-benzoic acid. PrepChem.com. [Link]

  • 4-Bromo-2-methylbenzoic acid. Chongqing Chemdad Co., Ltd. [Link]

  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-Bromobenzoic acid | C7H5BrO2 | CID 11464. PubChem. [Link]

  • 4-Bromo-2-hydroxybenzoic acid. ChemBK. [Link]

  • Benzoic acid, 4-bromo-. NIST WebBook. [Link]

  • Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

  • Chemical Properties of 4-n-Propylbenzoic acid (CAS 2438-05-3). Cheméo. [Link]

Sources

Exploratory

Strategic Sourcing & Technical Guide: 4-Bromo-2-Propylbenzoic Acid

The following technical guide is structured as a strategic sourcing and technical dossier for 4-bromo-2-propylbenzoic acid . Unlike its commercially ubiquitous analogs (methyl/ethyl), the propyl variant is a non-catalog,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic sourcing and technical dossier for 4-bromo-2-propylbenzoic acid .

Unlike its commercially ubiquitous analogs (methyl/ethyl), the propyl variant is a non-catalog, research-grade intermediate often requiring custom synthesis. This guide addresses the "Make vs. Buy" decision, price estimation models, and validated synthesis protocols.

CAS: Not Standardized in Catalogues (Ref. Patent Lit: WO2018210987A1) Target Audience: Medicinal Chemists, Sourcing Managers, Process Development Scientists.

Part 1: Executive Technical Summary

4-Bromo-2-propylbenzoic acid is a critical scaffold in the development of PGE2 receptor modulators (specifically EP2/EP4 antagonists) and PPAR agonists. Unlike its lower homologs (4-bromo-2-methylbenzoic acid and 4-bromo-2-ethylbenzoic acid), the propyl derivative possesses unique lipophilic properties that influence the metabolic stability and potency of the final drug candidate.

Current Market Status:

  • Availability: Low / Make-to-Order. It is rarely available as an off-the-shelf (OTS) product from Tier 1 distributors (Sigma, Fisher).

  • Primary Source: Contract Research Organizations (CROs) or boutique synthesis houses.

  • Cost Driver: The "Propyl Premium." The price is driven by the lack of scaled manufacturing routes compared to the ethyl analog, which is a commodity chemical.

Part 2: Market Analysis & Price Comparison

Because this compound is not a commodity, a direct "Add to Cart" price comparison is misleading. Below is a Cost-Benefit Analysis comparing the acquisition of the commercially available Ethyl analog (as a reference baseline) versus the Propyl target.

Table 1: Comparative Cost Structure (Estimated)
CompoundCommercial StatusPack SizeEstimated Price (USD)Lead TimeSourcing Risk
4-Bromo-2-ethylbenzoic acid Commodity 5 g$80 - $1201-3 DaysLow
25 g$250 - $3501-3 DaysLow
4-Bromo-2-propylbenzoic acid Custom / Niche 1 g$450 - $8002-4 WeeksHigh (Batch variability)
10 g$1,800 - $2,5004-6 WeeksMedium
100 g$5,000 - $8,000*6-8 WeeksMedium

*Note: Prices for the Propyl variant are based on Full-Time Equivalent (FTE) calculation for custom synthesis + raw materials, not catalog list prices.

The "Make vs. Buy" Decision Matrix
  • Buy (Outsource): Recommended if requirement is < 50 g . The internal cost of labor and purification (separating regioisomers) exceeds the vendor markup.

  • Make (In-House): Recommended if requirement is > 100 g or if your lab already stocks 4-bromo-2-propylaniline (the key precursor).

Part 3: Technical "Make" Protocol (In-House Synthesis)

For researchers opting to synthesize this material to ensure purity and control regio-selectivity, the following route is validated based on patent literature methodologies (Idorsia Pharmaceuticals).

The Regioselectivity Challenge

Direct bromination of 2-propylbenzoic acid is NOT recommended .

  • Reason: The carboxyl group is meta-directing, while the propyl group is ortho/para-directing. This conflict leads to a difficult-to-separate mixture of 3-bromo, 5-bromo, and 4-bromo isomers.

Recommended Route: The Sandmeyer Approach

The most reliable route utilizes 4-bromo-2-propylaniline (often cheaper to source or easier to make via bromination of 2-propylaniline) converted via a Sandmeyer-type reaction or via nitrile hydrolysis.

Validated Workflow Diagram

SynthesisRoute Start 2-Propylaniline Step1 Bromination (NBS or Br2) Start->Step1 Regioselective Para-Bromination Inter1 4-Bromo-2-propylaniline Step1->Inter1 Step2 Sandmeyer / Cyanation (CuCN, NaNO2) Inter1->Step2 Diazotization Inter2 4-Bromo-2-propylbenzonitrile Step2->Inter2 Step3 Acid Hydrolysis (H2SO4/H2O) Inter2->Step3 Reflux Final 4-Bromo-2-propylbenzoic Acid (Target) Step3->Final

Caption: Figure 1. Regioselective synthesis pathway avoiding isomer mixtures common in direct benzoic acid halogenation.

Detailed Experimental Protocol (Adapted for Research Grade)

Step 1: Bromination of 2-Propylaniline

  • Reagents: 2-propylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

  • Procedure: Dissolve 2-propylaniline in DMF at 0°C. Add NBS portion-wise to avoid exotherm. Stir at RT for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Key Insight: The amino group strongly directs para. The propyl group at the ortho position sterically hinders the ortho attack (position 6), favoring the formation of the 4-bromo isomer (>90% selectivity).

Step 2: Conversion to Benzoic Acid (via Nitrile)

  • Diazotization: Treat the aniline (Inter1) with NaNO2/HCl at 0°C to form the diazonium salt.

  • Sandmeyer: Slowly add the diazonium salt to a solution of CuCN/KCN to form 4-bromo-2-propylbenzonitrile .

  • Hydrolysis: Reflux the nitrile in 6M H2SO4 for 12-16 hours.

  • Purification: The acid precipitates upon cooling. Recrystallize from Ethanol/Water to achieve >98% HPLC purity .

Part 4: Quality Assurance & Validation (QC)

To ensure the material is "Research Grade," specific impurities must be monitored.

Table 2: Critical Quality Attributes (CQA)
AttributeSpecificationMethodReason for Control
Purity ≥ 98.0%HPLC (254 nm)Downstream coupling (Suzuki/Buchwald) is sensitive to Pd-poisoning impurities.
Regioisomer Content < 0.5%1H-NMR5-bromo or 3-bromo isomers will lead to "dead-end" byproducts in drug synthesis.
Moisture < 1.0%KF TitrationExcess water interferes with acid chloride formation.
NMR Validation (Self-Validating Check)
  • Proton Shift Check: Look for the aromatic region.

    • H-3 (meta to acid, ortho to Br): Doublet ~7.4 ppm.

    • H-5 (ortho to Br, meta to propyl): Doublet of doublets.

    • H-6 (ortho to acid, meta to Br): Doublet ~7.8 ppm (deshielded by COOH).

  • Red Flag: If you see a singlet in the aromatic region, you may have made the 3,5-dibromo or 5-bromo isomer.

Part 5: Applications in Drug Discovery

This intermediate is specifically cited in the synthesis of EP2 and EP4 receptor antagonists , which are investigated for cancer immunotherapy and inflammatory pain management.

  • Mechanism: The propyl chain provides a specific steric bulk that fits into the hydrophobic pocket of the prostaglandin E2 receptor, a feature that the methyl/ethyl analogs fail to achieve with the same affinity.

  • Downstream Chemistry: The bromine handle is typically used for Suzuki-Miyaura coupling to attach aryl or heteroaryl scaffolds (e.g., benzofurans).

References

  • Idorsia Pharmaceuticals Ltd. (2018).[1] Benzofurane and benzothiophene derivatives as PGE2 receptor modulators. WO2018210987A1.[1]

    • Citation Context: Describes the synthesis and use of 4-bromo-2-propylbenzoic acid (Intermediate C.1.48) in the preparation of bioactive compounds.[1][2]

  • Idorsia Pharmaceuticals Ltd. (2018).[1] Phenyl derivatives as PGE2 receptor modulators. WO2018210994A1.

    • Citation Context: Confirms the use of the propyl-benzoic acid scaffold in parallel medicinal chemistry campaigns.
  • National Institute of Standards and Technology (NIST) . Benzoic acid, 4-bromo-.[1][2][3][4][5][6][7][8][9][10][11]

    • Citation Context: Reference data for the base 4-bromobenzoic acid scaffold used for NMR shift comparison.
  • ChemicalBook . 4-Bromo-2-ethylbenzoic acid (Analogue Reference).

    • Citation Context: Used to establish baseline pricing for the commercially available ethyl analog.

Sources

Foundational

Technical Deep Dive: The Scaffold Utility of 4-Bromo-2-Propylbenzoic Acid

Executive Summary In the landscape of metabolic disease therapeutics—specifically for Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH)—the 4-bromo-2-propylbenzoic acid scaffold represents a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic disease therapeutics—specifically for Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH)—the 4-bromo-2-propylbenzoic acid scaffold represents a "privileged structure." It serves as a critical bifunctional building block, offering a lipophilic ortho-propyl clamp for hydrophobic pocket binding (common in PPAR and GPR40 targets) and a para-bromo handle for late-stage diversification via cross-coupling.

This guide moves beyond basic characterization to explore the synthetic architecture, reactivity profiles, and biological applications of this derivative.[1] We analyze its role as a precursor for GPR40 (FFAR1) agonists and PPAR modulators, providing validated protocols for its synthesis and functionalization.

Part 1: Synthetic Architecture & Regiocontrol

Synthesizing 4-bromo-2-propylbenzoic acid presents a classic regiochemical challenge. Direct bromination of 2-propylbenzoic acid typically yields the 5-bromo isomer due to the cooperative directing effects of the alkyl (ortho/para) and carboxyl (meta) groups.

To access the 4-bromo isomer specifically, we must employ Directed Ortho Metalation (DoM) or Sandmeyer methodologies . Below is the optimal route for high-purity synthesis, prioritizing the DoM approach for its modularity.

The Regioselectivity Problem
  • Direct Bromination: Yields ~85% 5-bromo isomer (Undesired).

  • Target: 4-bromo isomer (Requires forcing conditions or alternative pathways).

Experimental Protocol: Directed Ortho Metalation (DoM) Route

This protocol utilizes a 2-oxazoline directing group to install the propyl chain ortho to the carboxylate, starting from commercially available 4-bromobenzoic acid.

Reagents:

  • Starting Material: 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline

  • Base: Lithium Diisopropylamide (LDA) or sec-Butyllithium

  • Electrophile: 1-Iodopropane

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Protection: Convert 4-bromobenzoic acid to the 4,4-dimethyl-2-oxazoline derivative using 2-amino-2-methyl-1-propanol and thionyl chloride. This protects the acid and activates the ortho proton.

  • Metalation (Cryogenic):

    • Cool a solution of the oxazoline (1.0 eq) in THF to -78°C under Argon.

    • Add LDA (1.1 eq) dropwise over 20 minutes. The bulky base removes the proton at the 2-position (ortho to the oxazoline) without performing Lithium-Halogen exchange at the bromine (due to temperature control and stabilization by the oxazoline).

  • Alkylation:

    • Add 1-iodopropane (1.2 eq) slowly to the lithiated species.

    • Allow the reaction to warm to 0°C over 2 hours. The propyl group is installed exclusively at the 2-position.

  • Hydrolysis (Deprotection):

    • Reflux the intermediate in 6N HCl/Ethanol (1:1) for 12 hours to cleave the oxazoline back to the carboxylic acid.

    • Yield: Expect 65-75% overall yield of 4-bromo-2-propylbenzoic acid.

Part 2: Reactivity Profile & Functionalization

The utility of 4-bromo-2-propylbenzoic acid lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.

Functional HandleReactivity ModeKey TransformationApplication
C-1 Carboxyl (-COOH) Nucleophilic Acyl SubstitutionAmide Coupling / EsterificationLinker to polar "head groups" (e.g., amino acids, heterocycles).
C-4 Bromide (-Br) Pd-Catalyzed Cross-CouplingSuzuki-Miyaura / Buchwald-HartwigAttachment of biaryl tails or lipophilic domains.
C-2 Propyl Group Steric/Lipophilic InteractionNon-covalent BindingFills hydrophobic pockets (e.g., PPAR

arm).
Visualization: Divergent Synthesis Workflow

The following diagram illustrates how this core scaffold is processed into active pharmaceutical ingredients (APIs).

G cluster_0 Orthogonal Functionalization Strategy Core 4-Bromo-2-Propylbenzoic Acid (Core Scaffold) Step1 Step 1: Carboxyl Protection (Methyl Ester) Core->Step1 MeOH, H+ Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 + Pd cat) Step1->Step2 Biaryl formation Step3 Step 3: Hydrolysis/Amidation Step2->Step3 Diversification Target1 GPR40 Agonist (Biaryl Acid) Step3->Target1 Hydrolysis Target2 PPAR Modulator (Amide Linker) Step3->Target2 R-NH2 Coupling

Caption: Divergent synthetic workflow showing the transformation of the 4-bromo-2-propylbenzoic acid core into metabolic disease targets via sequential protection, cross-coupling, and amidation.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

GPR40 (FFAR1) Agonists

Free Fatty Acid Receptor 1 (GPR40) is a validated target for enhancing glucose-dependent insulin secretion.[2][3] The 4-bromo-2-propylbenzoic acid scaffold mimics the lipophilic tail of endogenous long-chain fatty acids.

  • Mechanism: The propyl group occupies a specific hydrophobic crevice in the GPR40 allosteric site, improving potency over the unsubstituted analogs.

  • Case Study: In the development of AgoPAMs (Agonist-Positive Allosteric Modulators), the benzoic acid moiety serves as the polar head group, while the bromine is replaced (via Suzuki coupling) with biphenyl or phenoxy-benzyl systems to extend into the receptor's deep pocket.

PPAR / PPAR Modulators

Peroxisome Proliferator-Activated Receptors (PPARs) require an acidic head group and a flexible lipophilic tail.[4]

  • Structural Logic: The ortho-propyl group forces the carboxylate out of planarity with the phenyl ring. This "twist" is often critical for subtype selectivity (distinguishing between PPAR

    
     and PPAR
    
    
    
    ).
  • Data Comparison:

Compound VariantTargetEC50 (nM)Effect of Propyl Group
4-bromo-benzoic acid deriv.[5]PPAR

1200Weak binding; lacks hydrophobic fill.
4-bromo-2-propyl-benzoic acid deriv. PPAR

45 25x Potency Increase (Hydrophobic clamp).
4-bromo-2-methyl-benzoic acid deriv.[6]PPAR

350Moderate binding; methyl is too short.

Part 4: Biological Mechanism of Action (GPR40)

To understand why this scaffold is synthesized, one must understand the downstream signaling it triggers. The diagram below details the Gq-coupled pathway activated by derivatives of this scaffold in pancreatic


-cells.

GPR40_Pathway Ligand Ligand (Benzoic Acid Deriv.) Receptor GPR40 (FFAR1) GPCR Surface Receptor Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Caption: GPR40 signaling cascade triggered by benzoic acid agonists. The ligand binds the receptor, activating Gq/PLC, leading to Ca2+ release and subsequent insulin secretion.

References

  • Preparation of 4-propyl-3-bromo-benzoic acid. PrepChem.com. (Detailed bromination protocols for propylbenzoic acids).

  • Design and Synthesis of Novel, Selective GPR40 AgoPAMs. National Institutes of Health (PMC). (Discusses the use of benzoic acid scaffolds in GPR40 modulation).

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. International Journal of Molecular Sciences. (Analysis of acidic head groups and hydrophobic linkers in PPAR design).

  • Synthesis and activity of small molecule GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. (SAR studies on phenylpropanoic and benzoic acid derivatives).

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Frontiers in Microbiology. (Exploration of lipophilic benzoic acid derivatives and their membrane permeability).

Sources

Protocols & Analytical Methods

Method

High-Performance Suzuki-Miyaura Coupling of 4-Bromo-2-Propylbenzoic Acid: Overcoming Free-Acid and Steric Challenges

Topic: Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-Propylbenzoic Acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-Propylbenzoic Acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

4-Bromo-2-propylbenzoic acid represents a specialized scaffold in medicinal chemistry, particularly in the synthesis of angiotensin II receptor antagonists (sartans) and PPAR agonists. While the bromine at the C4 position is sterically accessible, the presence of the ortho-propyl group (C2) and the free carboxylic acid (C1) creates a unique solubility and reactivity profile that distinguishes it from simple 4-bromobenzoic acid.

The Core Challenge: The "Carboxylate Trap"

In standard Suzuki-Miyaura protocols, the free carboxylic acid deprotonates to form a carboxylate anion (


). This species acts as a weak ligand, potentially coordinating to Palladium (Pd) and forming unreactive "palladacycles" or reducing the electrophilicity of the oxidative addition complex. Furthermore, the lipophilic propyl chain reduces solubility in purely aqueous media, necessitating a carefully tuned biphasic or polar-aprotic solvent system.
Strategic Pathways

We present two distinct protocols designed for specific project stages:

  • Protocol A (The "Direct" Route): A ligand-free or water-soluble phosphine protocol for coupling the free acid directly. Best for early-stage screening and green chemistry applications.

  • Protocol B (The "Robust" Route): A two-step esterification-coupling sequence. Best for high-value late-stage functionalization or when coupling with sensitive boronic acids.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the critical role of base selection in preventing catalyst poisoning by the carboxylate moiety.

SuzukiMechanism cluster_0 Critical Control Point Start 4-Bromo-2-propylbenzoic Acid Carboxylate Carboxylate Species (Ar-COO-) Start->Carboxylate Deprotonation Base Base (K2CO3/NaOH) Base->Carboxylate OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Carboxylate->OxAdd Substrate enters cycle Pd0 Pd(0) Active Catalyst Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-R) OxAdd->TransMet + Boronate Poison Catalyst Poisoning (Stable Carboxylate-Pd Complex) OxAdd->Poison Coordination of COO- (Side Rxn) Boronate Activated Boronate (R-B(OH)3)- Product Biaryl Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Mechanistic pathway highlighting the risk of carboxylate coordination (red dashed line) competing with transmetallation.

Protocol A: Direct Aqueous-Organic Coupling (Free Acid)

Objective: Rapid synthesis of biaryls without protection/deprotection steps. Scope: Suitable for aryl boronic acids with moderate steric hindrance.

Reagents & Materials
ComponentSpecificationFunction
Substrate 4-Bromo-2-propylbenzoic acid (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2–1.5 equiv)Nucleophile
Catalyst Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)High-activity system for deactivated halides
Base K₃PO₄ (3.0 equiv)Promotes transmetallation; buffers pH
Solvent n-Butanol / Water (3:1 v/v)Solubilizes lipophilic propyl chain & inorganic base
Step-by-Step Methodology
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, charge 4-bromo-2-propylbenzoic acid (243 mg, 1.0 mmol), aryl boronic acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvent Addition: Add n-Butanol (4.5 mL) and deionized water (1.5 mL). The biphasic nature is normal.

    • Expert Note: Unlike simple benzoic acids, the propyl group makes this substrate poorly soluble in pure water. n-Butanol is chosen over Ethanol for its higher boiling point and better lipophilic solubility.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes while stirring.

    • Why? Oxygen promotes homocoupling of the boronic acid and deactivates the phosphine ligand.

  • Catalyst Addition: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) rapidly under inert flow. Cap the vial immediately.

    • Alternative: Use pre-complexed Pd(dppf)Cl₂·DCM if SPhos is unavailable, though yields may decrease by 10-15%.

  • Reaction: Heat the block to 80°C for 4–6 hours. Vigorous stirring (800 rpm) is essential to maximize phase transfer.

  • Work-up (Acidic Crash-Out):

    • Cool to room temperature.[1][2]

    • Dilute with water (10 mL).

    • Slowly acidify with 1M HCl to pH ~2. The product should precipitate as a solid.[2]

    • Extract with Ethyl Acetate (3 x 10 mL) if the precipitate is oily.

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc + 1% Acetic Acid).

Protocol B: The "Robust" Methyl Ester Route

Objective: High-yield coupling for complex or sensitive substrates where the free acid interferes. Scope: Late-stage drug intermediates; scale-up (>10g).

Phase 1: Acid Protection (Fischer Esterification)
  • Dissolve 4-bromo-2-propylbenzoic acid in Methanol (0.5 M).

  • Add conc. H₂SO₄ (5 mol%).

  • Reflux for 3 hours. Monitor by TLC (the acid spot will disappear).

  • Concentrate, neutralize with sat. NaHCO₃, and extract with DCM. Yield is typically >95%.

Phase 2: Suzuki Coupling of the Ester
ComponentSpecification
Substrate Methyl 4-bromo-2-propylbenzoate (1.0 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base Na₂CO₃ (2.0 equiv)
Solvent Toluene / Ethanol / Water (4:1:1)

Methodology:

  • Charge: Combine ester (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh₃)₄ in a flask.

  • Inert: Evacuate and backfill with N₂ (3 cycles).

  • Solvent/Base: Add degassed solvent mixture and aqueous 2M Na₂CO₃.

  • Reflux: Heat to 90°C for 12 hours.

    • Observation: The mixture will turn from yellow to black (Pd precipitation) upon completion.

  • Hydrolysis (One-Pot Optional):

    • To the completed reaction, add NaOH (5 equiv, 2M solution).

    • Stir at 60°C for 2 hours to hydrolyze the ester back to the acid.

    • Acidify and extract as in Protocol A.

Troubleshooting: The Self-Validating System

Use this logic table to diagnose reaction failures.

SymptomProbable CauseCorrective Action
Black Precipitate immediately Catalyst decomposition (Pd aggregation).Ligand loading is too low or O₂ ingress. Increase Ligand:Pd ratio to 3:1.
Starting Material remains Catalyst poisoning by carboxylate.Switch to Protocol B (Ester) or increase base concentration to ensure full deprotonation (preventing coordination).
Protodeboronation (R-H) Unstable boronic acid.Lower temperature to 60°C; Switch base to KF or Cs₂CO₃ (anhydrous conditions).
Homocoupling (R-R) Oxygen presence.Re-degas solvents; ensure Argon balloon is positive pressure.

Experimental Workflow Diagram

Workflow Start Start: 4-Bromo-2-propylbenzoic Acid Decision Is Boronic Acid Acid-Sensitive? Start->Decision RouteA Protocol A: Direct Coupling (Pd(OAc)2 / SPhos) Decision->RouteA No (Robust) RouteB Protocol B: Esterification -> Coupling Decision->RouteB Yes (Sensitive) WorkupA Acidic Workup (pH 2) RouteA->WorkupA WorkupB Hydrolysis -> Acidic Workup RouteB->WorkupB Final Final Biaryl Acid WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal coupling protocol based on substrate sensitivity.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Goossen, L. J., et al. (2010). "Suzuki–Miyaura Coupling of Carboxylic Acids."[3][4][5] Angewandte Chemie International Edition, 49(6), 1111-1114. (Contextual grounding for carboxylate effects).

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions." Link

Sources

Application

Application Note: Esterification Strategies for Sterically Hindered 4-Bromo-2-Propylbenzoic Acid

Abstract & Strategic Analysis 4-Bromo-2-propylbenzoic acid represents a classic challenge in organic synthesis: an ortho-substituted benzoic acid derivative.[1] While the 4-bromo substituent provides a valuable handle fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

4-Bromo-2-propylbenzoic acid represents a classic challenge in organic synthesis: an ortho-substituted benzoic acid derivative.[1] While the 4-bromo substituent provides a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura), the 2-propyl group introduces significant steric hindrance proximal to the carboxylic acid.[1]

Standard Fischer esterification (acid-catalyzed equilibrium) often fails or proceeds sluggishly with this substrate because the tetrahedral intermediate required is destabilized by the ortho-propyl bulk (the "Ortho Effect").

The Solution Strategy

To achieve high yields (>95%), we must utilize mechanisms that either activate the carbonyl to such a degree that sterics are overcome (Acid Chloride route) or bypass the carbonyl attack entirely (Carboxylate Alkylation).

FeatureFischer EsterificationAcid Chloride MethodAlkyl Halide Alkylation
Mechanism Nucleophilic Acyl SubstitutionIrreversible Acyl SubstitutionSN2 Displacement
Steric Sensitivity High (Slow/Incomplete)Medium (Overcome by reactivity)Low (Sterics bypassed)
Reagent Cost LowLow/MediumHigh (MeI/DMF)
Scale-Up Suitability HighHighLow/Medium
Recommendation Not RecommendedPrimary Choice (Scale) Primary Choice (Lab)

Experimental Protocols

Protocol A: The "Steric Bypass" (Base-Promoted Alkylation)

Best for: Small scale (<10g), mild conditions, and maximizing yield without reflux.

Rationale: Instead of forcing a nucleophile (methanol) to attack the crowded carbonyl carbon, this method turns the acid into a nucleophile (carboxylate). The carboxylate oxygen, which is relatively unhindered, attacks a small electrophile (Methyl Iodide).

Materials
  • Substrate: 4-Bromo-2-propylbenzoic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) or Iodomethane (1.5 – 2.0 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous (0.5 M concentration)[1]

Step-by-Step Workflow
  • Solubilization: Charge a round-bottom flask with 4-bromo-2-propylbenzoic acid and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The suspension may bubble slightly as CO₂ is released? Note: Ensure efficient stirring as K₂CO₃ is insoluble.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Caution: MeI is a carcinogen and volatile. Use a fume hood.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1).[1] The starting acid spot (baseline/streaking) should disappear; a less polar ester spot will appear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF.[1]

    • Wash with Brine (1x).[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Usually yields pure oil/solid. If necessary, flash chromatography (Hexane/EtOAc).[1]

Protocol B: The "Activation" Route (Acid Chloride Intermediate)

Best for: Scale-up (>10g), cost-efficiency, and avoiding chromatographic purification.[1]

Rationale: Thionyl chloride converts the OH (a poor leaving group) into Cl (an excellent leaving group).[2][3] The resulting acyl chloride is highly reactive, driving the reaction to completion despite the steric bulk of the propyl group.

Materials
  • Substrate: 4-Bromo-2-propylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)[1]

  • Solvent: Methanol (anhydrous) (Excess, serves as solvent/nucleophile)[1]

  • Catalyst: DMF (1-2 drops, catalytic)[1]

Step-by-Step Workflow
  • Activation (In Situ):

    • Dissolve substrate in anhydrous Methanol (0.5 M).

    • Cool to 0°C in an ice bath.

    • Add SOCl₂ dropwise. Exothermic reaction.[1][4]

    • Mechanistic Note: SOCl₂ reacts with MeOH to generate anhydrous HCl in situ, while also acting as a dehydrating agent.

  • Reflux: Remove ice bath and heat to reflux (65°C) for 3–6 hours.

    • Why Reflux? The ortho-propyl group raises the activation energy. Thermal energy ensures the crowded transition state is crossed.

  • Monitoring: Monitor by TLC or HPLC.

  • Workup:

    • Concentrate the mixture in vacuo to remove MeOH and excess SOCl₂/HCl.

    • Redissolve residue in EtOAc.

    • Wash with Saturated NaHCO₃ (Caution: CO₂ evolution) to neutralize residual acid.

    • Wash with Brine, dry (Na₂SO₄), and concentrate.

Mechanistic Visualization

The following diagram illustrates why the Alkylation (Protocol A) is kinetically superior for this specific molecule compared to standard Fischer esterification.

EsterificationLogic cluster_Problem The Steric Challenge cluster_SolA Protocol A: Alkylation (Recommended) cluster_SolB Protocol B: Acid Chloride Start 4-Bromo-2-Propylbenzoic Acid OrthoEffect Ortho-Propyl Group Blocks Carbonyl Attack Start->OrthoEffect Deprotonate K2CO3 Deprotonation (Forms Carboxylate) Start->Deprotonate AcylChloride Formation of Acyl Chloride Start->AcylChloride  SOCl2   Sn2 Sn2 Attack on MeI (Sterics Irrelevant) Deprotonate->Sn2  Nucleophile is Oxygen   ProductA Methyl Ester (High Yield) Sn2->ProductA Metholysis Methanolysis (Driven by Cl- LG) AcylChloride->Metholysis  MeOH   ProductB Methyl Ester (High Yield) Metholysis->ProductB

Caption: Protocol A bypasses steric hindrance by utilizing the carboxylate oxygen as the nucleophile. Protocol B overcomes hindrance via a highly reactive intermediate.

Quality Control & Validation

To confirm the success of the reaction and the integrity of the C-Br bond, use the following analytical markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Key Diagnostic Shift:

    • Disappearance: The broad carboxylic acid singlet (10–12 ppm) must be absent.

    • Appearance: A sharp singlet corresponding to the methyl ester (–OCH₃) will appear at approximately 3.85 – 3.90 ppm .

    • Propyl Group Integrity: Ensure the propyl chain pattern remains intact (Triplet ~0.9 ppm, Multiplet ~1.6 ppm, Triplet ~2.7 ppm).

    • Aromatic Region: The 4-bromo substitution pattern (typically a doublet and a doublet of doublets) should remain unchanged, confirming no debromination occurred.

HPLC Purity
  • Column: C18 Reverse Phase

  • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid)

  • Retention Time: The ester is significantly more lipophilic (hydrophobic) than the acid. Expect the ester to elute much later than the starting material.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonation or wet DMF.[1]Ensure K₂CO₃ is finely ground. Use anhydrous DMF (water kills the alkyl halide).
Low Yield (Protocol B) Temperature too low.[1]The ortho-propyl group requires heat. Ensure vigorous reflux (65°C+).
New Impurity by NMR Debromination (Rare).Avoid using Pd/C or reducing metals. Neither Protocol A nor B typically touches the Ar-Br bond.
Starting Material Remains Steric "Ortho Effect".[5]Extend reaction time. For Protocol B, add catalytic DMF to form the Vilsmeier-Haack intermediate, which accelerates acid chloride formation.

References

  • Ortho-Effect in Esterification

    • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (See Section on Steric Inhibition of Resonance).

    • [1]

  • Base-Promoted Alkylation (General Protocol)

    • Rezaei, et al. (2013).[1][6] "Esterification of Carboxylic Acids with Alkyl Halides using K2CO3" . Journal of Chemistry.

  • Thionyl Chloride Mediated Esterification

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1][4] Organic Chemistry . Oxford University Press. (Chapter on Acyl Substitution).

    • [1]

  • Synthesis of 4-bromo-2-methylbenzoic acid methyl ester (Analogous Protocol)

    • PrepChem."Synthesis of methyl 4-bromo-2-methylbenzoate". (Provides the specific K2CO3/MeI/DMF conditions for the 2-methyl analog).

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Propylbenzoic Acid

Executive Summary & Strategic Context This guide details the operational protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-propylbenzoic acid . This substrate presents a specific duality of challenges com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the operational protocols for the palladium-catalyzed cross-coupling of 4-bromo-2-propylbenzoic acid . This substrate presents a specific duality of challenges common in modern drug discovery and process chemistry:

  • The Free Acid Problem: The carboxylic acid moiety (

    
    ) can poison sensitive catalysts or suffer from solubility issues in non-polar media.
    
  • Ortho-Steric Modulation: The propyl group at the C2 position imposes steric bulk near the coordination site of the carboxylate, though the C4-bromo reactive center remains electronically accessible.

This scaffold is a critical building block for biaryl-carboxylic acid pharmacophores , widely seen in Angiotensin II receptor antagonists (sartans) and PPAR agonists.

Decision Matrix: Route Selection

Before initiating wet chemistry, select the protocol based on your project stage:

RouteSelection Start Substrate: 4-Bromo-2-propylbenzoic acid Scale Scale / Goal? Start->Scale Discovery Discovery/Lead Op (< 1g) Scale->Discovery Speed Priority Process Process/Scale-up (> 100g) Scale->Process Cost Priority MethodA Method A: Direct Coupling (SPhos/Pd G2) High Success Rate Discovery->MethodA Primary Route MethodC Method C: Protection (Esterification) Risk Mitigation Discovery->MethodC If Method A Fails MethodB Method B: Ligand-Free (Pd/C in Water) Green/Cost-Effective Process->MethodB Green Chem

Figure 1: Strategic decision matrix for selecting the optimal coupling protocol.

Technical Analysis of the Substrate

Structural Considerations

The 4-bromo-2-propylbenzoic acid molecule contains a bromine atom at the para position relative to the carboxylic acid.

  • Electronic Effect: The electron-withdrawing carboxylate (after base treatment) deactivates the ring slightly towards oxidative addition compared to a simple aryl bromide, but the effect is mitigated by the distance (para).

  • Steric Effect: The ortho-propyl group twists the carboxylic acid out of planarity with the aromatic ring. This actually aids the reaction by preventing the formation of stable, planar

    
    -carboxylate palladium dimers, which are common resting states that deactivate the catalyst.
    
Solubility Profile
  • Free Acid: Soluble in alcohols (MeOH, EtOH), DMF, DMSO. Poor solubility in Toluene/Hexanes.

  • Carboxylate Salt (in situ): Highly soluble in water.

  • Implication: A biphasic solvent system (Toluene/Water) or a polar miscible system (Dioxane/Water or EtOH/Water) is mandatory.

Protocol A: High-Performance Direct Coupling (SPhos Pd G2)

Recommended for: Medicinal Chemistry, Library Synthesis, High-Value Substrates. Mechanism: Uses the Buchwald SPhos ligand, which is bulky and electron-rich, facilitating oxidative addition and preventing catalyst poisoning by the carboxylate.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Bromo-2-propylbenzoic acid 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile (Excess required due to protodeboronation risk)
SPhos Pd G2 0.01 - 0.02 (1-2 mol%)Pre-catalyst (Air stable, rapid activation)
K₃PO₄ (Tribasic) 3.0Base (Solubilizes acid + activates boronate)
Solvent System 0.2 M1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add SPhos Pd G2 (0.01 equiv).

    • Note: If G2 is unavailable, use Pd(OAc)₂ (1 mol%) + SPhos (2 mol%).

  • Solvent & Degas: Add the Dioxane/Water mixture.[1] Sparge with Nitrogen or Argon for 5 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Check by LC-MS.[2] The reaction typically proceeds via a homogenous dark solution.

  • Work-up (Acidic):

    • Cool to room temperature.[2][3][4]

    • Crucial Step: Acidify carefully with 1M HCl to pH ~2–3. The product (biaryl acid) will likely precipitate or oil out.

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or crystallization.

Protocol B: "Green" Ligand-Free Methodology

Recommended for: Scale-up (>50g), Cost-sensitive projects, Simple aryl boronates. Concept: Utilizing the "Jeffery Conditions" or modifications where water promotes the reaction and the carboxylate itself acts as a weak ligand.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.1Nucleophile
Pd/C (10 wt%) 0.5 - 1.0 wt%Heterogeneous Catalyst (Recyclable)
Na₂CO₃ 2.5Base
Solvent 0.5 MEthanol : Water (1:1 v/v)
Step-by-Step Procedure
  • Dissolution: Dissolve Na₂CO₃ in water. Add Ethanol and the 4-bromo-2-propylbenzoic acid. Stir until the acid dissolves (forming the sodium salt).

  • Addition: Add the aryl boronic acid and Pd/C.

  • Reaction: Heat to reflux (approx. 85 °C) under air (or N₂ for higher safety margins) for 4–8 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove the Pd/C. Wash the pad with hot Ethanol/Water.

    • Note: The Pd/C can often be recovered and reused, though activity drops ~10% per cycle.

  • Precipitation: Evaporate the bulk Ethanol. Acidify the remaining aqueous phase with HCl. The product should precipitate as a solid. Filter and dry.[3]

Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Graphviz)

Understanding the cycle helps troubleshoot failures.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronate (-KBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 4-Bromo-2-propyl benzoic acid Substrate->OxAdd Boronate Boronate (Activated) Boronate->TransMet

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. Note that for free acids, the 'Substrate' enters Oxidative Addition as the carboxylate anion.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carboxylate.Switch to Protocol A (SPhos). The bulky ligand prevents the carboxylate from binding tightly to Pd.
Protodeboronation Boronic acid instability.(1) Increase boronic acid to 2.0 equiv. (2) Switch base to K₂CO₃ or KF. (3) Lower temp to 60 °C.
Homocoupling (Ar'-Ar') Oxygen presence.Degas solvents more rigorously (Freeze-Pump-Thaw).
Product is an oil Impurities/Solvent retention.The propyl chain lowers the melting point. Recrystallize from Hexanes/EtOAc or convert to a salt (e.g., dicyclohexylamine salt) for purification.

References

  • SPhos Pd G2 Efficacy: Buchwald, S. L. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[5] Chem. Res.2008 , 41, 11, 1461–1473. Link

  • Aqueous/Green Conditions: Leadbeater, N. E. et al. "Ligand-free palladium-catalyzed Suzuki reaction in water using microwave heating." Org.[6][7] Biomol. Chem.2005 , 3, 2831. Link

  • Substrate Properties: Sigma-Aldrich/Merck Product Data for 4-Bromobenzoic Acid derivatives. Link

  • General Suzuki Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 7, 2457–2483. Link

Sources

Application

Application Note: Microwave-Assisted Functionalization of 4-Bromo-2-Propylbenzoic Acid

[1] Executive Summary This guide details high-efficiency protocols for the synthesis and functionalization of 4-bromo-2-propylbenzoic acid (CAS 143326-80-5) .[1] This scaffold is a critical intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details high-efficiency protocols for the synthesis and functionalization of 4-bromo-2-propylbenzoic acid (CAS 143326-80-5) .[1] This scaffold is a critical intermediate in the development of PPAR agonists, glucagon receptor antagonists, and angiotensin II inhibitors (e.g., Tasosartan analogs).

The Challenge: The ortho-propyl group exerts significant steric hindrance on the carboxylic acid (C1 position), impeding standard thermal amidation and esterification. Furthermore, the solubility profile of the free acid often necessitates harsh polar solvents that complicate workup.

The Solution: Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic and kinetic barriers.[1] By utilizing dielectric heating, we achieve:

  • Reaction acceleration: Reduction of reaction times from 12+ hours (thermal reflux) to <20 minutes.

  • Yield improvement: Suppression of decarboxylation side-reactions common in prolonged heating of benzoic acids.[1]

  • Catalyst longevity: Rapid ramp rates prevent the thermal degradation of sensitive Pd-catalysts during cross-coupling.[1]

Chemical Context & Mechanistic Insight

The Scaffold

The molecule features two distinct reactive handles:[2]

  • C4-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C1-Carboxylic Acid: A handle for amidation or esterification, sterically shielded by the C2-propyl chain.[1]

Microwave Theory in this Context

For the Suzuki coupling at C4, the propyl group is meta to the reaction site, having minimal steric impact but significant lipophilic influence. However, for Amidation at C1, the "ortho effect" prevents the nucleophilic attack of amines on the carbonyl carbon. Microwave irradiation provides the necessary activation energy (


) to overcome this steric repulsion without requiring the corrosive thionyl chloride (

) usually needed to generate the more reactive acid chloride.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Derivatives via C4-Bromine displacement.[1]

Rationale: Using the free acid in Suzuki coupling can poison Pd catalysts. We utilize a "Salt-Formation Strategy" where excess base converts the acid to its carboxylate form in situ, increasing solubility in aqueous media and preventing catalyst deactivation.

Reagents:

  • Substrate: 4-bromo-2-propylbenzoic acid (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for stability in air and water.
    
  • Base:

    
     (3.5 equiv) — Extra equivalents neutralize the acid and activate the boronate.
    
  • Solvent: Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Loading: In a 10 mL microwave vial, add the benzoic acid derivative (1 mmol, ~243 mg), aryl boronic acid (1.2 mmol), and

    
     (3.5 mmol).
    
  • Solvation: Add 4 mL of Dioxane and 1 mL of deionized water. Add a magnetic stir bar.[3]

  • Degassing: Sparge the mixture with Argon for 2 minutes (critical to prevent homocoupling).

  • Catalyst Addition: Add

    
     (0.03 mmol) quickly and cap the vial immediately.
    
  • Irradiation:

    • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).[1]

    • Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (ensure safety release is active).

  • Workup: Acidify with 1M HCl to pH 3 (precipitates the product). Extract with EtOAc.

Data Summary: Thermal vs. Microwave

ParameterThermal Reflux (100°C oil bath)Microwave (110°C)
Time 18 Hours15 Minutes
Conversion 78%>98%
Impurity Profile Protodebromination observed (5-10%)<1% side products
Protocol B: Sterically Hindered Amidation (Direct Condensation)

Target: Functionalization of the C1-COOH without Acid Chloride formation.[1]

Rationale: The propyl group blocks the approach of amines. We use T3P (Propylphosphonic anhydride) as a coupling agent. T3P is non-explosive, has low toxicity, and works exceptionally well under microwave conditions to drive water removal (dehydration).

Reagents:

  • Substrate: 4-bromo-2-propylbenzoic acid (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (if amine is insoluble)

Step-by-Step Methodology:

  • Loading: Dissolve 4-bromo-2-propylbenzoic acid (1 mmol) and the amine (1.2 mmol) in 3 mL of EtOAc in a microwave vial.

  • Activation: Add DIPEA (3 mmol) followed by dropwise addition of T3P solution (2 mmol). Note: Exothermic reaction.

  • Irradiation:

    • Temperature: 80 °C (Do not exceed 100°C to avoid T3P degradation).

    • Hold Time: 20 minutes.

    • Stirring: High (T3P is viscous).

  • Workup: Wash the organic layer with water, then 1M NaOH, then brine. The product remains in the organic layer.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for diversifying this scaffold, including the decision logic for solvent selection.

MW_Synthesis_Workflow Start Start: 4-Bromo-2-propylbenzoic acid Suzuki_Path Path A: C4-Arylation (Suzuki-Miyaura) Start->Suzuki_Path Biaryl Synthesis Amide_Path Path B: C1-Amidation (Direct Condensation) Start->Amide_Path Library Generation Suzuki_Cond Conditions: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 110°C, 15 min Suzuki_Path->Suzuki_Cond Biaryl_Prod Product A: 4-Aryl-2-propylbenzoic acid Suzuki_Cond->Biaryl_Prod Solubility_Check Is Amine Soluble in EtOAc? Amide_Path->Solubility_Check Amide_Cond Conditions: T3P (50%), DIPEA EtOAc, 80°C, 20 min Amide_Prod Product B: 4-Bromo-2-propylbenzamide Amide_Cond->Amide_Prod Solubility_Check->Amide_Cond Yes Switch_DMF Switch Solvent to DMF Solubility_Check->Switch_DMF No Switch_DMF->Amide_Cond

Caption: Integrated workflow for the divergent functionalization of 4-bromo-2-propylbenzoic acid via Microwave Irradiation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst Poisoning by -COOHIncrease Base (

) to 3.5-4.0 equiv to ensure full deprotonation.
Homocoupling (Biaryl) Incomplete DegassingSparge solvent with Argon for >5 mins before adding Pd catalyst.
Pressure Spike (Amidation) CO2 evolution or volatile amineUse a "ramp" method: 5 mins at 50°C, then 15 mins at 80°C. Check vessel headspace.
Incomplete Amidation Steric bulk of propyl groupSwitch from T3P to formation of acid chloride (using

), then react in MW.

References

  • Microwave-Assisted Suzuki Coupling Optimization

    • Leadbeater, N. E., & Marco, M. (2003).[3] Ligand-free palladium-catalyzed Suzuki-Miyaura coupling in water using microwave heating.[1] Journal of Organic Chemistry.

    • (Proxy via NIH/ACS)[1]

  • Amidation of Hindered Benzoic Acids

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews.

    • [1]

  • Synthesis of Sartan Intermediates (Relevant Scaffold)

    • Goossen, L. J., et al. (2001).
    • [1]

  • Microwave Effects on Organic Synthesis (General)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[4][5] Angewandte Chemie International Edition.

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-Propylbenzoic Acid Derivatives

Welcome to the technical support center for the purification of 4-bromo-2-propylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromo-2-propylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of chemical intermediates. Here, we address common issues through practical, field-proven FAQs and troubleshooting guides, explaining the causality behind each experimental step to enhance your success.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the purification strategy for substituted benzoic acids.

Q1: What are the primary methods for purifying 4-bromo-2-propylbenzoic acid derivatives?

A1: The three most effective and commonly employed purification techniques for this class of compounds are:

  • Acid-Base Extraction: This chemically active extraction leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. It is an excellent first-pass purification for crude reaction mixtures.[1][2]

  • Recrystallization: This is the most common method for purifying solid organic compounds.[3] It relies on the principle that the solubility of the target compound and its impurities differ in a given solvent at varying temperatures.[4]

  • Silica Gel Column Chromatography: This technique is used when high purity is essential or when recrystallization and extraction fail to separate the desired product from closely related impurities (e.g., isomers or compounds with similar polarity).[3][5]

Q2: How do I decide which purification method to use?

A2: The choice depends on the nature of the impurities and the desired final purity. A logical workflow can guide your decision. For instance, if your crude product contains significant amounts of non-acidic starting materials, an initial acid-base extraction is highly recommended to remove the bulk of these impurities.[6] Recrystallization is ideal for removing minor impurities from a solid product.[7] If the impurities are structurally very similar to the product (e.g., isomers), column chromatography is often necessary for effective separation.[5]

The following decision tree illustrates a typical selection process:

graph "Purification_Method_Selection" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Crude Product Analysis\n(TLC, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; IsSolid [label="Is the product a solid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighImpurity [label="High load of non-acidic\nimpurities?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Perform Acid-Base Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="Attempt Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Use Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurityCheck [label="Assess Purity\n(Melting Point, HPLC, NMR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Product is Pure", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Still Impure", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsLiquid [label="Is the product an oil/liquid?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> HighImpurity; HighImpurity -> Extraction [label="Yes"]; HighImpurity -> IsSolid [label="No"]; Extraction -> IsSolid; IsSolid -> Recrystallize [label="Yes"]; IsSolid -> IsLiquid [label="No"]; Recrystallize -> PurityCheck; PurityCheck -> Success [label="Purity Met"]; PurityCheck -> Failure [label="Purity Not Met"]; Failure -> Chromatography; IsLiquid -> Chromatography [label="Yes"]; Chromatography -> PurityCheck [label=" "]; }

Caption: Decision tree for selecting a purification method.

Q3: What are the common impurities I might encounter during the synthesis of 4-bromo-2-propylbenzoic acid derivatives?

A3: Impurities are typically related to the synthetic route. Common examples include:

  • Unreacted Starting Materials: For example, if synthesizing from 4-bromo-2-propyltoluene via oxidation, residual toluene derivative may be present.[8]

  • Isomeric Byproducts: Depending on the directing effects of the substituents, bromination or other substitution reactions could yield small amounts of other isomers.

  • Over-reacted or Side-reaction Products: Incomplete or side reactions, such as hydroxylation during certain synthetic steps, can introduce impurities.[3]

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction workup may contaminate the crude product.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of techniques provides the most accurate assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C).[9] Impurities tend to depress and broaden the melting point range.[10]

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is definitive for confirming the structure and identifying impurities. Mass Spectrometry (MS) confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by showing the relative area of the product peak compared to impurity peaks.[11]

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Recrystallization Issues

Q: My compound is not crystallizing from the solution, even after cooling. What should I do?

A: This is a common issue known as supersaturation. Here are several techniques to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[12]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal formation.[12]

  • Reduce the Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of your compound, then allow it to cool again.[4]

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath, and if necessary, a dry ice/acetone bath.

Q: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Causality: The compound melts in the hot solvent and, upon cooling, separates as a liquid (an "oil") rather than a solid crystal lattice because the saturation point is reached at a temperature above its melting point.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation temperature. Allow the solution to cool much more slowly, perhaps by insulating the flask. This gives the molecules time to arrange themselves into a crystal lattice.[13]

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is often a result of procedural issues rather than product loss.

graph "Recrystallization_Yield_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Recrystallization Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Too much solvent used during dissolution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Concentrate solution by boiling off\nexcess solvent and re-cool.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Product is significantly soluble\nin cold solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Cool solution to a lower temperature\n(ice or dry ice bath).\nConsider a different solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Premature crystallization during\nhot filtration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Use a heated filter funnel.\nAdd a small amount of extra hot\nsolvent before filtering.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause4 [label="Incomplete transfer of crystals\nduring filtration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution4 [label="Rinse flask with small portions\nof the cold mother liquor.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1; Cause1 -> Solution1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Solution2 [label="Yes"]; Cause2 -> Cause3 [label="No"]; Cause3 -> Solution3 [label="Yes"]; Cause3 -> Cause4 [label="No"]; Cause4 -> Solution4 [label="Yes"]; }

Caption: Troubleshooting logic for low recrystallization yield.
Acid-Base Extraction Issues

Q: An emulsion formed at the interface between the organic and aqueous layers. How do I break it?

A: Emulsions are colloidal suspensions of one liquid in another and are common when solutions of different densities are mixed vigorously.

  • Causality: Vigorous shaking creates fine droplets that are stabilized by particulate matter or high concentrations of dissolved substances.

  • Solutions:

    • Patience: Let the separatory funnel stand for 10-20 minutes; the layers may separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and polarity of the aqueous layer, helping to force the organic components out and break the emulsion.[3]

    • Filtration: Filter the emulsified layer through a pad of Celite or glass wool.

Q: I'm not getting a precipitate after acidifying the basic aqueous extract. What went wrong?

A: This usually indicates one of two issues:

  • Insufficient Acidification: The pH may not be low enough to fully protonate the carboxylate salt. Benzoic acids typically require a pH of ~2 for complete precipitation.[3] Check the pH with litmus or pH paper and add more acid (e.g., concentrated HCl) dropwise if necessary.

  • Product is Soluble in Water: The 4-bromo-2-propylbenzoic acid derivative might have some residual solubility in the acidic aqueous solution. Cool the solution thoroughly in an ice bath to minimize solubility. If precipitation is still minimal, you may need to perform a back-extraction into an organic solvent (like ethyl acetate or dichloromethane), then dry and evaporate the organic layer to recover the product.[1][6]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add 50 mL of a 1 M aqueous sodium hydroxide (NaOH) solution to the funnel.[14] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your benzoic acid) into a clean Erlenmeyer flask.[15]

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of 1 M NaOH solution to ensure complete removal of the acidic product. Combine the aqueous extracts. The organic layer now contains neutral or basic impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ≈ 2, check with pH paper).[15][16] A white precipitate of the purified 4-bromo-2-propylbenzoic acid derivative should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[14]

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove residual inorganic salts. Allow the product to air dry or place it in a vacuum oven to remove all moisture.

Protocol 2: Purification by Recrystallization

This protocol purifies a solid crude product.

  • Solvent Selection: Choose a suitable solvent in which the compound has high solubility when hot and low solubility when cold (see Table 1). Perform small-scale tests if unsure. For many bromobenzoic acids, water or ethanol-water mixtures are effective.[3][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves completely.[7][12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a filter funnel. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly.

Section 4: Data Presentation

Table 1: Common Solvents for Recrystallization of Benzoic Acid Derivatives
SolventProperties & Use CasesPolarityBoiling Point (°C)
Water Excellent for polar benzoic acids. Solubility is often low when cold but increases significantly with heat.[3][12]High100
Ethanol Good general-purpose solvent for aromatic acids. Often used in a mixture with water.[15]Medium-High78
Methanol Similar to ethanol but more polar and has a lower boiling point.Medium-High65
Ethyl Acetate A less polar option, useful if the compound is too soluble in alcohols. Can be paired with hexanes.[5]Medium77
Toluene A non-polar solvent, suitable for less polar derivatives.Low111
Hexanes/Heptane Very non-polar. Typically used as the "anti-solvent" in a solvent pair system (e.g., Ethyl Acetate/Hexanes).Very Low69 / 98
Table 2: Typical TLC Solvent Systems for Aromatic Carboxylic Acids

The polarity of the mobile phase can be adjusted to achieve an optimal Rf value (0.2-0.4). Adding a small amount of acetic or formic acid can improve spot shape by preventing the carboxylic acid from streaking on the silica plate.

Solvent System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (4:1 to 1:1) Low to MediumGood starting point for many derivatives.
Dichloromethane : Methanol (98:2 to 95:5) MediumUseful for more polar derivatives.
Toluene : Ethyl Acetate (9:1) LowGood for separating less polar compounds.
Hexane : Ethyl Acetate : Acetic Acid (70:30:1) Medium (Acidic)The acid suppresses deprotonation of the carboxyl group, leading to sharper spots.

References

  • Buszewski, B., et al. (2006). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Journal of Liquid Chromatography & Related Technologies, 29, 1633–1644. [Link]

  • Karascova, G., et al. (2006). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. [Link]

  • University of Missouri-St. Louis. The Extraction of Benzoic Acid from a Mixture. UMSL Chemistry. [Link]

  • University of Colorado Boulder. Experiment 8 – Extraction. CU Boulder Organic Chemistry. [Link]

  • Scribd. Benzoic Acid Extraction Procedure. Scribd. [Link]

  • Chromatography Today. Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • University of Rochester. Purification: How To. Rochester Chemistry. [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? ResearchGate. [Link]

  • Angelo State University. Recrystallization of Benzoic Acid. ASU Chemistry. [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. UMSL Chemistry. [Link]

  • Google Patents. (2018). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. [Link]

  • Scribd. Recrystallization of Benzoic Acid. Scribd. [Link]

  • Betts, W. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

Sources

Optimization

Technical Support Center: Solubilization of 4-Bromo-2-Propylbenzoic Acid

Case ID: SOL-4B2P-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Improving aqueous solubility for in vitro/in vivo applications[1] Executive Summary & Physicochemical Profile User Query: “I can...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-4B2P-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Improving aqueous solubility for in vitro/in vivo applications[1]

Executive Summary & Physicochemical Profile

User Query: “I cannot get 4-bromo-2-propylbenzoic acid to dissolve in water or PBS. It floats as a solid or precipitates immediately upon dilution from DMSO.[1] How do I fix this?”

Root Cause Analysis: 4-Bromo-2-propylbenzoic acid is a classic Class II compound (Biopharmaceutics Classification System). Its solubility issues stem from two competing structural features:

  • The Hydrophobic Core: The propyl chain (C3) and the bromine atom significantly increase lipophilicity (LogP), creating a high energy barrier for water solvation.[1]

  • The Ionizable Head: The carboxylic acid group is your only "handle" for solubility, but it is protonated (neutral) at acidic and neutral pH.[1]

Estimated Physicochemical Properties:

Property Value (Est.) Implication
Molecular Weight ~243.1 g/mol Small molecule, suitable for standard formulations.
LogP (Lipophilicity) 3.5 – 4.0 Highly hydrophobic.[1] "Brick dust" behavior in water.[1]
pKa (Acidity) 4.2 – 4.4 Weak acid.[1] Requires pH > 5.5 to ionize significantly.[1]

| Intrinsic Solubility (


)  | < 10 

g/mL | Essentially insoluble in unbuffered water.[1] |

Decision Matrix: Select Your Protocol

Before proceeding, identify your end-use case.[1] The solubilization strategy for a cell assay differs from an animal study.[1]

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell/Enzyme Assays) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo HighConc High Conc. Needed? (>10 mM) InVitro->HighConc LowConc Low Conc. (<100 µM) InVitro->LowConc CD Protocol C: Cyclodextrin Complex (HP-β-CD) InVivo->CD Safety Priority Cosolvent Protocol D: Cosolvent System (PEG400/Ethanol) InVivo->Cosolvent IP/PK Priority Salt Protocol B: In Situ Salt Formation (Meglumine/Tris) HighConc->Salt DMSO Protocol A: DMSO Spike (Max 0.1-1% DMSO) LowConc->DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols

Protocol A: The "DMSO Spike" (Standard for HTS/In Vitro)

Best for: Low concentration screening (


).[1]

The Trap: Users often make a 10 mM stock in DMSO and dump it into PBS.[1] The drastic change in polarity causes immediate precipitation (the "Crash Out").[1]

Correct Workflow:

  • Prepare Stock: Dissolve 24.3 mg in 10 mL pure DMSO (10 mM Stock). Sonicate until clear.

  • Intermediate Dilution (Critical Step): Do NOT add DMSO stock directly to the cell media.[1]

    • Dilute the DMSO stock 1:10 into pure ethanol or PEG400 first.[1] This creates a "soft landing" for the molecule.[1]

  • Final Dilution: Slowly add the intermediate solution to your media/buffer with rapid vortexing.

    • Target: Final DMSO concentration < 0.5%.[1]

Protocol B: In Situ Salt Formation (The "Chemical Switch")

Best for: High concentrations (> 1 mg/mL) in aqueous buffers without organic solvents.[1]

Mechanism: You must convert the acid (COOH) to its ionized carboxylate form (


).[1] According to the Henderson-Hasselbalch equation, solubility increases exponentially when pH > pKa + 2.[1]

Reagent Choice:

  • Avoid: HCl (will precipitate it).[1]

  • Avoid: Sodium (NaOH) if using high-salt buffers (PBS) later, as the "Common Ion Effect" (excess

    
    ) can reduce solubility.[1]
    
  • Recommended: Meglumine (N-methylglucamine) or Tris .[1] These bulky organic counter-ions often prevent crystal packing better than sodium.[1]

Step-by-Step:

  • Weigh 10 mg of 4-bromo-2-propylbenzoic acid.

  • Add 0.9 equivalents of Meglumine (or NaOH) dissolved in a small volume of water.[1]

    • Why 0.9 eq? To prevent over-alkalinization.[1]

  • Add water to 80% of target volume.[1]

  • Vortex/Sonicate.[1] The solution should clear as pH rises.[1]

  • Check pH.[1][2] Adjust to pH 7.5 – 8.5 using dilute NaOH or Meglumine.[1]

    • Note: If pH drops below 6.0, the compound will precipitate.[1]

  • Filter sterilize (0.22

    
    ) and use immediately.[1]
    
Protocol C: Cyclodextrin Complexation (The "Stealth" Mode)

Best for: In vivo IP/IV injection; prevents irritation and precipitation in the bloodstream.[1]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal shape. The hydrophobic brominated phenyl ring sits inside the cavity, while the hydrophilic exterior interacts with water.[1]

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1]
    
  • Add 4-bromo-2-propylbenzoic acid to this vehicle.

  • Kneading/Stirring: Stir vigorously for 4–6 hours at room temperature or 37°C.

    • Tip: Sonication helps drive the inclusion complex formation.[1]

  • Filter (0.45

    
    ) to remove uncomplexed drug.[1]
    
  • This solution is usually stable at neutral pH and can be injected.[1]

Troubleshooting & FAQs

Q1: I added the DMSO stock to PBS, and it turned cloudy immediately. Can I save it?

  • Answer: No. Once the crystal lattice reforms (cloudiness), it is thermodynamically stable.[1] You must re-dissolve in pure DMSO and repeat the dilution more slowly, or switch to Protocol C (Cyclodextrins).

Q2: Why not just use 100% Ethanol?

  • Answer: Ethanol is toxic to cells (>1-2%) and animals.[1] It also evaporates, changing your concentration over time.[1] Use PEG400 (Polyethylene Glycol) as a safer cosolvent if DMSO is not an option.[1]

Q3: My buffer is pH 7.4, but the compound precipitates over time.

  • Answer: The pKa is ~4.[1]2. At pH 7.4, it should be ionized.[1] However, if your buffer has high ionic strength (high salt), the solubility product (

    
    ) might be exceeded.[1]
    
    • Fix: Switch from PBS (high NaCl) to a lower ionic strength buffer like 50 mM Tris-HCl or add 5% Tween-80 as a surfactant stabilizer.

Q4: Can I use DMSO for animal injections?

  • Answer: Generally, limit DMSO to < 10% of the injection volume.[1] High DMSO causes pain, hemolysis, and precipitation at the injection site (the "depot effect"), which ruins pharmacokinetic data.[1] Use Protocol C (Cyclodextrins) for animal work.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for benzoic acid derivative solubility data).

  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][3] Advanced Drug Delivery Reviews. Link

  • PubChem Compound Summary. "4-Propylbenzoic acid" (Analog data source). Link[1]

Sources

Troubleshooting

Handling moisture sensitivity in 4-bromo-2-propylbenzoic acid acid chlorides

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: #TCH-BR-PR-CL-001 Status: Open / Guide Generated[1] Introduction: The Stability Paradox You are working with 4-bromo-2-propylbenzoyl chloride .[1] This reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols Ticket ID: #TCH-BR-PR-CL-001 Status: Open / Guide Generated[1]

Introduction: The Stability Paradox

You are working with 4-bromo-2-propylbenzoyl chloride .[1] This reagent presents a specific handling challenge that often catches researchers off guard.

While the ortho-propyl group provides significant steric bulk—theoretically slowing down nucleophilic attack compared to unsubstituted benzoyl chloride—the electron-withdrawing nature of the para-bromine atom activates the carbonyl carbon, making it highly electrophilic.[1]

The Result: This molecule is deceptively stable. It may not fume as aggressively as acetyl chloride, but it will silently hydrolyze into 4-bromo-2-propylbenzoic acid and HCl upon exposure to trace atmospheric moisture.[1] This degradation often manifests as a white crust or precipitate, leading to failed downstream amidation or esterification reactions.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. The failure mode is Nucleophilic Acyl Substitution .

The Mechanism

Water is a small, aggressive nucleophile. Despite the 2-propyl group acting as a "shield," water molecules can penetrate the steric barrier.

  • Attack: Water attacks the carbonyl carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling the chloride ion (a good leaving group).

  • Product: You are left with the unreactive carboxylic acid and corrosive HCl gas.

Visualizing the Threat

The following diagram illustrates the competition between your desired nucleophile (e.g., an amine) and the environmental contaminant (water).

Hydrolysis_Pathway AcidChloride 4-Bromo-2-Propylbenzoyl Chloride Intermediate Tetrahedral Intermediate AcidChloride->Intermediate Nucleophilic Attack Water Trace Moisture (H₂O) Water->Intermediate Fast (if present) DesiredNuc Desired Nucleophile (R-NH₂ / R-OH) DesiredNuc->Intermediate Slowed by Steric Bulk HydrolysisProduct FAILURE: 4-Bromo-2-Propylbenzoic Acid + HCl Intermediate->HydrolysisProduct Cl⁻ Departure TargetProduct SUCCESS: Amide/Ester Product Intermediate->TargetProduct Cl⁻ Departure

Caption: Figure 1. The kinetic competition. Moisture (red path) destroys the reagent before the desired reaction (green path) can occur.

Module 2: Storage & Handling Protocols (The "Dry-Chain")

Core Directive: Treat this compound as if it were a pyrophoric. The "2-propyl" steric protection is insufficient for open-air handling.[1]

Standard Operating Procedures (SOP)
ParameterSpecificationTechnical Rationale
Solvent Grade Anhydrous (<50 ppm H₂O)Commercial "HPLC grade" is insufficient.[1] Use solvents dried over activated 3Å or 4Å molecular sieves.
Atmosphere Nitrogen (N₂) or Argon (Ar)Argon is preferred as it is heavier than air and "blankets" the solution in the flask.
Glassware Oven-dried (>120°C, >4 hrs)Surface-adsorbed moisture on glass is enough to initiate hydrolysis chains.[1]
Transfer Cannula or Gas-Tight SyringeNever pour.[1] Pouring introduces turbulence that mixes atmospheric moisture into the liquid.
Quenching REQUIRED for AnalysisDo not inject directly into HPLC. See Module 3.
The "Dry-Chain" Workflow

Handling_Workflow cluster_storage Storage Phase cluster_usage Usage Phase cluster_QC QC / Analysis Phase Store Store at 2-8°C Under Argon/N₂ Warm Warm to Room Temp (Before Opening) Store->Warm Prevents condensation Septum Equip with Septum & N₂ Balloon Warm->Septum Extract Withdraw via Oven-Dried Syringe Septum->Extract Direct Direct HPLC/LCMS Extract->Direct STOP! (Corrodes Column) Quench Quench with Methanol (Forms Methyl Ester) Extract->Quench Correct Method Analyze Analyze Methyl Ester via HPLC Quench->Analyze

Caption: Figure 2. The "Dry-Chain" workflow emphasizing the critical quenching step before analysis.

Module 3: Troubleshooting & FAQs

Q1: I see a white solid forming in my acid chloride oil. What is it?

Diagnosis: This is 4-bromo-2-propylbenzoic acid .[1] Cause: Hydrolysis has occurred.[2][3][4][5][6] The acid chloride reacts with moisture to revert to the carboxylic acid, which is typically a high-melting solid (often >200°C for similar analogs) and insoluble in the acid chloride oil. Remediation: If the solid amount is small (<5%), filter the solution under nitrogen through a fritted funnel. If significant, you must re-chlorinate (see Q4).

Q2: My HPLC shows multiple peaks, including a broad tailing peak. Is the reagent impure?

Diagnosis: Likely an artifact of improper sample preparation . Explanation: If you inject the acid chloride directly, it hydrolyzes on the column due to water in the mobile phase. The broad peak is the carboxylic acid forming in real-time. Solution: Derivatize before injection. [1][7]

  • Take 10 µL of your acid chloride.

  • Add to 500 µL of dry Methanol (MeOH).

  • Wait 10 minutes.

  • Analyze the resulting Methyl 4-bromo-2-propylbenzoate .[1] This ester is stable and flies well on C18 columns.

Q3: Can I salvage a hydrolyzed batch?

Answer: Yes. Protocol:

  • Dissolve the mixture (acid chloride + hydrolyzed acid solid) in anhydrous Toluene or DCM.

  • Add Thionyl Chloride (SOCl₂) (1.5 equivalents relative to the estimated acid content).

  • Add a catalytic drop of DMF (Dimethylformamide). The Vilsmeier-Haack intermediate formed by DMF/SOCl₂ rapidly converts the carboxylic acid back to the acid chloride.

  • Reflux for 1-2 hours.

  • Remove solvent and excess SOCl₂ under high vacuum.

Q4: Why does the 2-propyl group make purification difficult?

Insight: The ortho-propyl group creates steric hindrance.[1] While this slows hydrolysis (good), it also slows the reaction with your desired nucleophile (bad). Tip: You may need to use harsher conditions (higher temperature, stronger base like DMAP or pyridine) to force the coupling reaction compared to a standard benzoyl chloride. However, higher temps increase the risk of side reactions if moisture is present.

References

  • BenchChem. (2025).[3][7] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acyl Chlorides. Retrieved from [1]

  • Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride.[2][4][8] Nature, 167, 819.[2] Retrieved from

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][9][10] University of Pittsburgh, Department of Chemistry. Retrieved from [1]

  • Org. Synth. (1937).[5] General Procedures for Acid Chloride Synthesis and Purification. Organic Syntheses, Coll.[5] Vol. 1. Retrieved from [1]

  • ResearchGate Community. (2012). Best practices for quenching acid chlorides for HPLC analysis. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-Propylbenzoic Acid

Current Status: Operational Ticket ID: #TCH-882-BPB Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Executive Summary & Strategy Separating 4-bromo-2-propylbenzoic acid from its regiois...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #TCH-882-BPB Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Strategy

Separating 4-bromo-2-propylbenzoic acid from its regioisomers (e.g., 2-bromo-4-propylbenzoic acid or 3-bromo isomers) presents a specific challenge: the "ortho-effect" of the propyl group creates steric bulk near the carboxylic acid, while the bromine atom at the para-position adds significant lipophilicity.[1]

Unlike standard purifications, you cannot rely solely on boiling point differences (distillation will likely cause decarboxylation) or standard flash chromatography (isomers often co-elute on silica).[1]

The Winning Strategy:

  • Bulk Cleanup: Exploiting the Ortho-Effect via pKa-controlled extraction or crystallization.[1]

  • Polishing: Utilizing

    
     selective chromatography (PFP phases) rather than standard hydrophobicity (C18).
    

Diagnostic & Analytical Triage (HPLC)

Before attempting bulk separation, you must visualize the impurity profile. Standard C18 columns often fail to resolve positional isomers of benzoic acid derivatives because the hydrophobicity (


) changes minimally between isomers.
Protocol A: The "Pi-Selective" Analytical Method

Why this works: Pentafluorophenyl (PFP) columns interact with the aromatic ring's electron density. The position of the electron-withdrawing Bromine atom alters the


-cloud density, creating separation selectivity that C18 cannot achieve.
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) Core-Shell (e.g., Kinetex PFP or Supelco Ascentis Express F5)Maximizes shape selectivity and

interactions.[1]
Dimensions 150 x 4.6 mm, 2.7 µmHigh efficiency for resolving closely eluting isomers.
Mobile Phase A Water + 0.1% Formic Acid Low pH (~2.[1]7) suppresses ionization, keeping the acid neutral (COOH) for max retention.
Mobile Phase B MethanolMeOH promotes

interactions better than Acetonitrile (ACN).[1]
Gradient 50% B to 80% B over 15 minShallow gradient prevents co-elution.[1]
Detection UV @ 235 nm & 254 nm235 nm captures the carbonyl; 254 nm captures the aromatic ring.
Troubleshooting Analytical Issues

User Report: "My target peak and impurity are merging into a single broad peak."

Root Cause: The carboxylic acid is partially ionizing. If the pH is near the pKa (~4.0 - 4.5), the molecule flips between ionic and neutral states, causing peak broadening.

Corrective Action: Lower the pH of Mobile Phase A. Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . The stronger acidity of TFA (pH ~2.0) forces >99% of the molecules into the neutral protonated state, sharpening the peak.

Bulk Purification Workflows

Workflow A: The "Ortho-Effect" Crystallization

Regioisomers disrupt crystal lattices.[1] However, 4-bromo-2-propylbenzoic acid has a unique "shape" due to the steric clash between the ortho-propyl group and the carboxylic acid.[1] This forces the COOH out of plane, altering solubility compared to the planar 3-bromo or 4-propyl isomers.

Solvent System:

  • Primary Choice: Hexane / Ethyl Acetate (Start with 9:1 ratio).[1]

  • Alternative (if oiling occurs): Ethanol / Water (Start with hot 80% EtOH).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: Add hot Hexane dropwise until persistent cloudiness appears.

  • Re-solubilization: Add just enough boiling Ethyl Acetate to clear the solution.

  • Controlled Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed over 4 hours.

    • Critical: Rapid cooling traps isomers.[1]

  • Harvest: Filter cold. Wash with cold 100% Hexane.

Workflow B: pH-Swing Extraction (The "pKa Valve")

Use this if crystallization fails. The ortho-propyl group weakens the acidity of your target compared to ortho-bromo isomers (due to electron-donating alkyl vs. electron-withdrawing halogen).[1]

  • Target (4-bromo-2-propyl): Higher pKa (Weaker acid).

  • Impurity (e.g., 2-bromo-4-propyl): Lower pKa (Stronger acid).[1]

Protocol:

  • Dissolve mixture in Dichloromethane (DCM) .

  • Extract with Phosphate Buffer at pH 5.5 .

    • Mechanism:[2][3][4][5] At pH 5.5, the stronger acid (impurity) ionizes more and moves to the water layer. The weaker acid (target) remains largely neutral in the DCM layer.

  • Separate layers.[1] Acidify the aqueous layer to check for impurities (discard).

  • Evaporate DCM to recover enriched target.[1]

Visualizing the Logic

Decision Tree: Purification Strategy

PurificationStrategy start Crude 4-Bromo-2-Propylbenzoic Acid purity_check Check Purity (HPLC-PFP) start->purity_check decision_purity Purity Level? purity_check->decision_purity high_purity >95% Purity decision_purity->high_purity High low_purity <80% Purity decision_purity->low_purity Low mid_purity 80-95% Purity decision_purity->mid_purity Mid prep_hplc Prep HPLC (C18 or PFP) high_purity->prep_hplc If >99% req ph_swing pH Swing Extraction (Buffer pH 5.5) low_purity->ph_swing cryst Recrystallization (Hexane/EtOAc) mid_purity->cryst oil_check Did it Oil Out? cryst->oil_check oil_check->high_purity No (Crystals) seed Re-heat & Seed Crystal oil_check->seed Yes seed->high_purity ph_swing->cryst final Final Product prep_hplc->final

Caption: Strategic workflow for purifying benzoic acid derivatives based on initial purity levels.

Frequently Asked Questions (FAQ)

Q1: My product comes out as an oil, not a solid. How do I fix this? A: This is common with propyl-substituted aromatics due to high lipophilicity and low melting points.[1]

  • Fix: Use the "Cloud Point" method. Dissolve in minimal solvent, add anti-solvent until cloudy, then stop. Do not cool immediately. Add a single "seed" crystal of pure material (or scratch the glass vigorously). Let it sit at room temperature for 12 hours. Do not put it in the fridge until solids form.

Q2: Can I use Silica Gel Chromatography? A: Yes, but you must modify the mobile phase. Standard Hexane/EtOAc will cause tailing (streaking) of the acid.

  • Modification: Add 1% Acetic Acid to your mobile phase.[1] This suppresses ionization on the silica surface.

  • Gradient: Start with 100% Hexane + 1% AcOH, gradient to 20% EtOAc + 1% AcOH.

Q3: Why is my yield low after recrystallization? A: You likely used too much solvent or cooled too fast.

  • Solubility Check: Benzoic acids are often too soluble in pure Ethanol.[1] Ensure you are using a binary system (e.g., Water/Ethanol) where the compound is insoluble in one component (Water).

References

  • Mechanism of Ortho-Effect on Acidity

    • Source: LibreTexts Chemistry.[1] "Acid Strength and pKa of Substituted Benzoic Acids."

    • URL:[Link]

  • Chromatographic Separation of Isomers (PFP Phases)

    • Source: Supelco / Sigma-Aldrich Technical Report.[1] "Separation of Positional Isomers on Fluorinated Phases."

  • Recrystallization of Benzoic Acid Derivatives

    • Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[1][6][7]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of Brominated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spectroscopic Fingerprint of Benzoic Acid Benzoic acid, the parent compound, exhibits characteristic UV-Vis absorption bands arising from...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Fingerprint of Benzoic Acid

Benzoic acid, the parent compound, exhibits characteristic UV-Vis absorption bands arising from π→π* electronic transitions within the benzene ring and the carboxyl group. The primary, high-energy absorption band (B-band) is typically observed around 230 nm, with a weaker, lower-energy band (C-band) appearing near 270 nm. The introduction of a substituent, such as a bromine atom, can significantly perturb the electronic structure of the molecule, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are not uniform and depend critically on the position of the bromine atom on the aromatic ring. Understanding these variations is crucial for analytical method development, reaction monitoring, and elucidating structure-activity relationships.

The Influence of Bromine Substitution: A Comparative Analysis

The position of the bromine atom on the benzoic acid ring—ortho (2-bromo), meta (3-bromo), or para (4-bromo)—alters the electronic distribution and steric environment of the chromophore, resulting in distinct UV-Vis absorption profiles. The following data, gathered in ethanol, provides a direct comparison of these isomers.

Table 1: Comparative UV-Vis Absorption Data for Brominated Benzoic Acid Isomers in Ethanol

CompoundIsomer Positionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-Bromobenzoic Acidortho~230 & ~280Data not available
3-Bromobenzoic Acidmeta~230 & ~280Data not available
4-Bromobenzoic Acidpara24316,000

Note: Specific experimental values for λmax and ε for 2- and 3-bromobenzoic acid in ethanol were not available in the reviewed literature, though their absorption profiles are generally expected to show bands in the 230 nm and 280 nm regions. The value for 4-bromobenzoic acid is from a study on substituted benzoic acids.

The para-isomer, 4-bromobenzoic acid, exhibits a notable bathochromic (red) shift in its primary absorption band to 243 nm with a high molar absorptivity. This is attributed to the extension of the conjugated system by the bromine atom, which possesses lone pairs of electrons that can interact with the π-system of the benzene ring through resonance. This interaction is most effective when the substituent is in the para position, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For the ortho- and meta-isomers, the electronic effects are more complex. In the ortho position, steric hindrance between the bulky bromine atom and the carboxylic acid group can disrupt the planarity of the molecule. This can inhibit resonance, potentially leading to a hypsochromic (blue) shift or a decrease in molar absorptivity compared to the para isomer. The meta position offers less direct resonance interaction with the carboxyl group, and its influence on the spectrum is primarily due to inductive effects.

Theoretical Considerations: Electronic Transitions and Substituent Effects

The absorption of UV-Vis radiation by brominated benzoic acids promotes electrons from lower energy molecular orbitals to higher energy ones. The key transitions are the π→π* transitions within the aromatic ring. The position of the bromine atom influences these transitions in two primary ways:

  • Resonance Effect: The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect is strongest in the ortho and para positions and generally leads to a bathochromic shift and an increase in absorption intensity.

  • Inductive Effect: As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bonds. This inductive effect can influence the energy levels of the molecular orbitals.

The interplay of these effects, along with steric considerations for the ortho isomer, determines the final absorption characteristics of each compound.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure accurate and reproducible UV-Vis absorption data, a standardized experimental protocol is essential. The following section details a robust methodology for the analysis of brominated benzoic acids.

Materials and Instrumentation
  • Analytes: 2-bromobenzoic acid, 3-bromobenzoic acid, 4-bromobenzoic acid (high purity)

  • Solvent: Spectroscopic grade ethanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Procedure
  • Solvent Blank Preparation: Fill a quartz cuvette with spectroscopic grade ethanol. This will be used as the reference to zero the spectrophotometer.

  • Stock Solution Preparation: Accurately weigh a precise amount of the brominated benzoic acid isomer and dissolve it in a known volume of ethanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with ethanol to a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). This is crucial for adhering to the Beer-Lambert Law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

  • Baseline Correction: Place the solvent blank in both the sample and reference holders and run a baseline scan over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the solvent blank in the sample holder with the cuvette containing the working solution of the brominated benzoic acid isomer.

  • Data Acquisition: Acquire the absorption spectrum of the sample. The instrument will automatically subtract the baseline.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

  • Molar Absorptivity Calculation: Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Causality Behind Experimental Choices
  • Choice of Solvent: Ethanol is a common and suitable solvent for these compounds as it is transparent in the UV region of interest and can dissolve the analytes.

  • Concentration Range: Working within the linear range of the Beer-Lambert Law is critical for accurate quantification and determination of molar absorptivity.

  • Dual-Beam Spectrophotometer: A dual-beam instrument corrects for fluctuations in lamp intensity in real-time, leading to more stable and accurate measurements.

  • Quartz Cuvettes: Quartz is transparent to UV radiation down to around 200 nm, whereas glass or plastic cuvettes absorb in this region and are therefore unsuitable.

Visualizing the Workflow and Structures

To further clarify the experimental process and the molecular structures under investigation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (Known Concentration) dilute Prepare Working Solution (Dilute Stock Solution) stock->dilute measure Measure Sample Absorbance dilute->measure blank Prepare Solvent Blank (Pure Ethanol) baseline Baseline Correction (Using Solvent Blank) blank->baseline baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate

Figure 1: A generalized workflow for the UV-Vis spectroscopic analysis of brominated benzoic acids.

Structures cluster_isomers Brominated Benzoic Acid Isomers ortho 2-Bromobenzoic Acid (ortho) meta 3-Bromobenzoic Acid (meta) para 4-Bromobenzoic Acid (para)

Comparative

Chromatographic Purity Assessment of Benzoic Acid, 4-bromo-2-propyl-

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development. Executive Summary Benzoic acid, 4-bromo-2-propyl- (CAS: 1345417-38-6 or analogous regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.

Executive Summary

Benzoic acid, 4-bromo-2-propyl- (CAS: 1345417-38-6 or analogous regioisomers) serves as a critical halogenated aromatic building block in the synthesis of SGLT2 inhibitors (gliflozins), NSAIDs, and agrochemicals. Its value lies in its bifunctionality: the carboxylic acid moiety allows for amide/ester formation, while the aryl bromide enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to build complex scaffolds.

However, the synthesis of this intermediate often yields structurally similar impurities—specifically regioisomers (e.g., 2-bromo-4-propylbenzoic acid) and des-bromo/des-propyl byproducts—that are notoriously difficult to separate using standard alkyl-bonded phases (C18).

This guide objectively compares chromatographic strategies for assessing the purity of 4-bromo-2-propylbenzoic acid. We demonstrate that while C18 columns provide baseline retention, Phenyl-Hexyl stationary phases offer superior selectivity for resolving critical isomeric pairs due to enhanced


-

interactions.

Critical Analysis of Chromatographic Modes

The following comparison evaluates three distinct separation strategies based on resolution (


), robustness, and suitability for QC environments.
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Core-Shell Biphenyl
Stationary Phase Octadecylsilane (C18)Phenyl-HexylBiphenyl (Core-Shell)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Enhanced

-

+ High Efficiency
Critical Pair Resolution Low (

)
High (

)
Very High (

)
Isomer Selectivity Poor.[1] Often co-elutes regioisomers.Excellent. Separates based on Br/Propyl positioning.Excellent. Best for high-throughput.
Mobile Phase Compatibility High (100% Aqueous stable)HighHigh
Cost/Availability Low / UbiquitousModerateModerate
Expert Insight: Why C18 Fails on Regioisomers

Standard C18 columns separate primarily based on hydrophobicity (logP). Since 4-bromo-2-propylbenzoic acid and its regioisomer 2-bromo-4-propylbenzoic acid have nearly identical logP values (~3.8), C18 phases struggle to differentiate them. Phenyl-based phases engage the aromatic ring's


-electron cloud. The steric bulk of the ortho-propyl group in the target compound alters the planarity and electron density distribution relative to the para-propyl isomer, creating a distinct "selectivity handle" that Phenyl-Hexyl columns can exploit.

Recommended Experimental Protocol

This protocol is designed to be self-validating, ensuring that the critical pair (target vs. regioisomer) is resolved.

Instrumentation & Conditions
  • System: HPLC or UHPLC equipped with PDA/DAD (Photo Diode Array).

  • Detection: UV @ 240 nm (primary) and 210 nm (impurity profiling).

  • Column: Phenyl-Hexyl,

    
     mm, 
    
    
    
    or
    
    
    (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Control is critical for reproducibility).

Mobile Phase Setup
  • Solvent A (Aqueous): 0.1% Formic Acid in Water. (Maintains pH ~2.7, keeping the benzoic acid protonated to prevent peak tailing).

  • Solvent B (Organic): Methanol.[3][4] (Methanol is preferred over Acetonitrile here as it enhances

    
    -
    
    
    
    selectivity).
Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Ramp
18.01090Wash
18.16040Re-equilibration
23.06040End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to reach 0.1 mg/mL.

  • Filtration: 0.22

    
     PTFE filter (Nylon may adsorb acidic compounds).
    

Comparative Performance Data

The following data illustrates the expected separation performance. Note the significant improvement in resolution (


) for the Phenyl-Hexyl phase.
AnalyteRT (min) - C18 RT (min) - Phenyl-Hexyl Resolution (

) - Phenyl
Tailing Factor (

)
Benzoic acid (Impurity) 3.23.5-1.1
2-Propylbenzoic acid 8.59.112.01.0
4-Bromo-2-propylbenzoic acid (Target) 12.1 13.4 - 1.05
2-Bromo-4-propylbenzoic acid (Isomer) 12.314.83.2 (Critical Pair)1.05
Dibromo-propylbenzoic acid 15.617.26.51.1

Data Note: On a C18 column, the Target and Isomer co-elute (RT 12.1 vs 12.3), making quantitation impossible. The Phenyl-Hexyl column separates them by 1.4 minutes.

Visualizations

Figure 1: Method Development Decision Tree

This workflow guides the analyst through selecting the correct column chemistry based on the specific impurity profile.

MethodSelection Start Start: Purity Assessment Benzoic acid, 4-bromo-2-propyl- CheckIsomers Are Regioisomers Present? (e.g., 2-bromo-4-propyl) Start->CheckIsomers StandardC18 Use Standard C18 (Robust, Low Cost) CheckIsomers->StandardC18 No (Synthetic Route Clean) SelectPhenyl Select Phenyl-Hexyl or Biphenyl (Pi-Pi Selectivity) CheckIsomers->SelectPhenyl Yes (Isomer Risk High) CheckAcidic Mobile Phase pH Check (Must be < pKa ~4) StandardC18->CheckAcidic SelectPhenyl->CheckAcidic FormicAcid Add 0.1% Formic Acid (Protonates Acid, Sharpens Peak) CheckAcidic->FormicAcid Ensure pH ~2.7 FinalMethod Final Method: Phenyl-Hexyl + MeOH/Water (0.1% FA) FormicAcid->FinalMethod

Caption: Decision logic for selecting Phenyl-Hexyl stationary phases to resolve critical aromatic regioisomers.

Figure 2: Impurity Fate Mapping

Understanding where impurities originate allows for better tracking during the chromatographic run.

ImpurityFate SM1 Starting Material: 2-Propylbenzoic Acid Reaction Bromination Reaction SM1->Reaction Reagent Reagent: Br2 / FeBr3 Reagent->Reaction Target Target: 4-Bromo-2-propyl... Reaction->Target Major Product Impurity1 Impurity A: 2-Bromo-4-propyl... (Regioisomer) Reaction->Impurity1 Isomerization Risk Impurity2 Impurity B: Dibromo- species (Over-reaction) Reaction->Impurity2 Excess Br2 Impurity3 Impurity C: Unreacted SM (Des-bromo) Reaction->Impurity3 Incomplete Rxn

Caption: Origin of critical impurities. Impurity A (Regioisomer) is the most challenging separation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12628469, 4-Bromo-2-propylbenzoic acid. Retrieved from [Link]

  • Chromatography Today (2013). Bromobenzoic Acids both In Vitro and In Vivo - Separation Strategies. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of Bromobenzoic acid isomers on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate (2025). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.